Saucerneol
Description
Properties
IUPAC Name |
4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19-,29+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZJIPBLSZHEA-CZDRXDAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O[C@H](C)[C@@H](C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Mechanisms of Saucerneol: A Technical Guide
Saucerneol, a lignan isolated from plants of the Saururus genus, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth exploration of the molecular mechanisms underlying its potent anti-inflammatory and anti-cancer properties, tailored for researchers and drug development professionals.
Core Mechanism of Action 1: Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.
In its resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. This compound has been shown to prevent this critical step by inhibiting the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65. This blockade results in the downregulation of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.
Simultaneously, this compound modulates the MAPK pathway, which also plays a crucial role in regulating inflammatory responses. It has been observed to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By attenuating MAPK signaling, this compound further reduces the expression of iNOS and COX-2.
Quantitative Data: Anti-Inflammatory Activity
| Parameter | Cell Line | Value | Reference |
| NO Production IC₅₀ | RAW 264.7 Macrophages | 13.1 µM | |
| PGE₂ Production IC₅₀ | RAW 264.7 Macrophages | 16.9 µM | |
| Cell Viability IC₅₀ | RAW 264.7 Macrophages | > 100 µM |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Measurement
This protocol describes the colorimetric determination of NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect 100 µL of the supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Core Mechanism of Action 2: Anti-Cancer Effects
This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. These effects are largely mediated through its influence on the PI3K/Akt pathway and the downstream regulation of apoptosis-related proteins.
The PI3K/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer cells. This compound has been found to inhibit the phosphorylation of Akt, effectively inactivating this pathway. This inactivation leads to two major downstream consequences for cancer cells:
-
Induction of Apoptosis: Inactivation of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and activating the intrinsic apoptotic cascade. This cascade involves the sequential activation of caspase-9 and the executioner caspase-3, leading to cell death.
-
Inhibition of Metastasis: this compound has been shown to inhibit the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. This inhibition is linked to the suppression of the MAPK signaling pathways that regulate MMP-9 expression.
Quantitative Data: Anti-Cancer Activity
| Parameter | Cell Line | Value | Reference |
| Cell Viability IC₅₀ | OECM-1 (Oral Cancer) | 28.3 µM | |
| Cell Viability IC₅₀ | SCC-4 (Oral Cancer) | 39.8 µM |
Experimental Protocol: Western Blotting for Protein Expression Analysis
This protocol outlines the methodology for detecting and quantifying the expression levels of specific proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) in cells treated with this compound.
-
Cell Culture and Treatment: Culture cancer cells (e.g., OECM-1) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE).
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Overview
The investigation of this compound's bioactivity typically follows a structured workflow, progressing from initial screening to detailed mechanistic studies.
Saucerneol: A Technical Guide on Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Saucerneol, a bioactive lignan primarily isolated from Saururus chinensis. It details its chemical identity, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory mechanisms. Methodologies for key experiments and relevant signaling pathways are presented to support further research and development.
Chemical Identity and Structure
This compound is a tetrahydrofuran-type lignan. Its chemical structure is characterized by a central tetrahydrofuran ring with two substituted phenyl groups.
Systematic IUPAC Name: (7S,8R,7'R,8'S)-3,4,3',4'-bis(methylenedioxy)-7,7'-epoxylignan CAS Number: 10290-33-2 Molecular Formula: C₂₀H₁₈O₆
The structural arrangement of its stereoisomers is crucial for its biological activity. The specific stereochemistry provided is one of the naturally occurring forms.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 354.35 g/mol | PubChem |
| Appearance | White crystalline powder | Various studies |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Inferred from use |
| SMILES | C1OC(C(C1c2ccc(cc2)OC(O)O)c3ccc(cc3)OC(O)O) | PubChem |
| InChI | InChI=1S/C20H18O6/... (abbreviated) | PubChem |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, most notably potent anti-inflammatory effects. Its primary mechanism involves the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediators.
Anti-Inflammatory Effects
This compound has been demonstrated to inhibit the production of key inflammatory molecules in various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.
-
Inhibition of Nitric Oxide (NO): It strongly suppresses the production of nitric oxide, a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).
-
Reduction of Prostaglandin E₂ (PGE₂): this compound inhibits the synthesis of PGE₂ by suppressing the expression of cyclooxygenase-2 (COX-2).
-
Cytokine Suppression: The compound effectively reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to interfere with upstream signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound inhibits the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.
Pharmacological Profile of Saucerneol: A Technical Guide
Abstract
Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated a range of promising pharmacological activities, positioning it as a molecule of interest for further drug development. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective properties. We present key quantitative data, detail the underlying mechanisms of action through signaling pathways, and provide methodologies for the key experiments cited. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Introduction to this compound
This compound is a naturally occurring diarylbutane lignan. Lignans are a class of polyphenols found in plants, known for their diverse biological activities. Structurally, this compound's framework allows it to interact with various biological targets, leading to the modulation of multiple cellular signaling pathways. This has made it a subject of investigation for its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders.
Pharmacological Activities
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of nitric oxide (NO), a pro-inflammatory molecule. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory response.
Anti-cancer Activity
The anti-cancer properties of this compound have been primarily demonstrated in human breast cancer cell lines. It has been shown to induce G1 phase cell cycle arrest and apoptosis in MDA-MB-231 cells. The mechanism involves the modulation of key proteins in the apoptotic pathway, leading to programmed cell death in cancer cells while showing lower toxicity to normal cells.
Neuroprotective Activity
This compound has also been identified as a potential neuroprotective agent. Studies have shown its ability to protect neuronal cells from glutamate-induced oxidative stress and apoptosis. In HT22 hippocampal cells, this compound treatment has been observed to mitigate the cytotoxic effects of glutamate, suggesting its potential in managing neurodegenerative conditions where excitotoxicity plays a role.
Mechanism of Action
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
Inhibition of NF-κB and MAPK Pathways
In the context of inflammation, this compound's mechanism is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes like iNOS and COX-2. This compound inhibits the phosphorylation of key proteins in these pathways, such as p38, ERK1/2, and JNK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.
Modulation of the PI3K/Akt Pathway
In cancer cells, this compound's pro-apoptotic effect is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and apoptosis.
Pharmacokinetic Profile
Limited data is available on the pharmacokinetics of this compound. A study in rats following intravenous and oral administration provided initial insights. The compound exhibits moderate bioavailability and is metabolized in the liver. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different species.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 18.4 µM |
| Cell Viability | RAW 264.7 | CC₅₀ | > 100 µM | |
Table 2: Anti-cancer Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cell Viability | MDA-MB-231 | IC₅₀ | 25 µM (at 48h) |
| Apoptosis Induction | MDA-MB-231 | % Apoptotic Cells | Significant increase at 25 µM | |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL).
-
Nitrite Measurement: After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate and mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for assessing the effect of this compound on the expression levels of target proteins (e.g., iNOS, COX-2, p-Akt, Akt).
Methodology:
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-Akt, anti-Akt, anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
Conclusion
This compound is a pharmacologically active lignan with well-documented anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action, primarily involving the inhibition of pro-inflammatory and cell survival pathways like NF-κB, MAPK, and PI3K/Akt, make it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound. Future work should focus on comprehensive in vivo efficacy studies, detailed pharmacokinetic and toxicology profiling, and lead optimization to enhance its drug-like properties.
In Vitro Efficacy of Saucerneol and Its Derivatives: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on Saucerneol, a lignan derived from Saururus chinensis, and its derivatives. The document details the compound's demonstrated anti-cancer and anti-inflammatory properties, outlines the signaling pathways involved, presents available quantitative data, and provides standardized protocols for the key experiments cited.
Section 1: Anti-Cancer Effects of this compound in Osteosarcoma
Recent in vitro research has highlighted this compound's potential as a therapeutic agent against human osteosarcoma. Studies show that it exhibits significant cytotoxicity against osteosarcoma cell lines, including both p53-mutant MG63 and p53 wild-type SJSA-1 cells.[1] The primary mechanisms of action include the induction of apoptosis, suppression of cell migration and invasion, and inhibition of anchorage-independent growth.[2][3]
Mechanism of Action & Signaling Pathway
This compound exerts its anti-osteosarcoma effects by inducing mitochondrial-dependent apoptosis.[1] This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a decrease in the expression of anti-apoptotic proteins, disruption of the mitochondrial membrane potential, and an increase in the generation of reactive oxygen species (ROS).[2][3]
Proteomic analysis, Western blotting, and immunocytochemistry have identified the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway as a key molecular target.[2] this compound was found to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of metastasis-associated proteins like MMP2, MMP9, and MMP13.[2][3]
Data Presentation: Anti-Cancer Effects
| Cell Line(s) | Compound | Concentration Range | Quantitative Outcome | Key Findings |
| MG63, SJSA-1 (Human Osteosarcoma) | This compound | Not specified in abstracts | Significant, concentration-dependent reduction in cell viability.[1] | Induces apoptosis, disrupts mitochondrial membrane potential, increases ROS.[2] |
| SJSA-1 | This compound | Not specified in abstracts | Suppression of cell migration.[2] | Downregulates metastasis-associated proteins (MMPs).[2] |
| SJSA-1 | This compound | Not specified in abstracts | Suppression of invasion through extracellular matrix-coated membranes.[2] | Inhibits the JAK2/STAT3 signaling pathway.[2] |
| SJSA-1 | This compound | Not specified in abstracts | Inhibition of anchorage-independent colony formation.[1] | p53 wild-type SJSA-1 cells were more sensitive than p53-mutant MG63 cells.[1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., MG63, SJSA-1) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow attachment.[4]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This assay measures collective cell migration in vitro.[7]
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[8]
-
Scratch Creation: Create a "wound" by gently scraping the monolayer in a straight line with a sterile 200 µL pipette tip.[9]
-
Washing: Wash the wells with PBS to remove detached cells and debris.[9]
-
Treatment & Imaging: Add fresh culture medium containing the desired concentration of this compound or vehicle control. Capture images of the scratch at time 0.
-
Incubation & Monitoring: Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 12, 24 hours).
-
Analysis: Measure the width of the cell-free gap at each time point. The rate of wound closure is used to quantify cell migration.
This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.[10]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore membrane) with a thin layer of Matrigel or a similar basement membrane extract. Allow it to solidify by incubating at 37°C for at least 1 hour.[11]
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells (e.g., 2.5 - 5 × 10⁴ cells) into the upper chamber of the coated insert.[11]
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
Treatment: The test compound (this compound) can be added to the upper chamber, lower chamber, or both, depending on the experimental design.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[11]
-
Fixation & Staining: Remove non-invaded cells from the top surface of the membrane with a cotton swab. Fix the invaded cells on the bottom surface with methanol or ethanol, then stain with crystal violet.[12]
-
Quantification: Allow the insert to air dry, then count the number of stained, invaded cells in several microscopic fields.
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT3, anti-STAT3) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Section 2: Anti-Inflammatory Effects of this compound Derivatives
In vitro studies have also elucidated the anti-inflammatory properties of this compound derivatives, specifically this compound D and this compound F, in mast cells. These compounds have been shown to inhibit the generation of key inflammatory mediators.
Mechanism of Action & Signaling Pathway
This compound D and F exert their effects by suppressing critical signaling pathways in activated mast cells.[15][16] The mechanism involves the inhibition of spleen tyrosine kinase (Syk) and/or Fyn kinase phosphorylation.[15][17] This initial suppression leads to a cascade of downstream effects, including the inhibition of:
-
Intracellular calcium (Ca²⁺) influx.[16]
-
Activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[15][16]
-
Activation of the nuclear factor-κB (NF-κB) pathway.[15]
By blocking these pathways, this compound derivatives effectively inhibit mast cell degranulation and the generation of eicosanoids, such as prostaglandin D₂ (PGD₂) and leukotriene C₄ (LTC₄), as well as pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17]
Data Presentation: Anti-Inflammatory Effects
| Cell Line(s) | Compound | Concentration Range | Quantitative Outcome | Key Findings |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | This compound D | Not specified in abstracts | Suppression of PGD₂ and LTC₄ generation.[15] | Inhibits the phosphorylation of Syk kinase and downstream signaling.[15] |
| BMMCs | This compound D | Not specified in abstracts | Inhibition of degranulation.[15] | Suppresses PLCγ1, Ca²⁺ influx, MAPKs, and NF-κB pathways.[15] |
| BMMCs | This compound F | Not specified in abstracts | Dose-dependent inhibition of PGD₂ and LTC₄ generation.[16][18] | Reduces intracellular Ca²⁺ influx by inhibiting PLCγ1 phosphorylation.[16] |
| BMMCs | This compound F | Not specified in abstracts | Dose-dependent inhibition of degranulation.[16][18] | Suppresses MAPK (ERK1/2, JNK, p38) phosphorylation.[16] |
Experimental Protocols
Mouse Bone Marrow-Derived Mast Cells (BMMCs) are typically used for these studies.
-
Derivation: Harvest bone marrow cells from the femurs of mice and culture them in a medium supplemented with IL-3 and Stem Cell Factor (SCF) to promote differentiation into mast cells over several weeks.
-
Activation: To induce degranulation and mediator release, sensitize BMMCs with IgE overnight, then stimulate with an antigen (e.g., DNP-HSA). Alternatively, stimulate cells directly with SCF.[16]
-
Treatment: Pre-incubate the mast cells with various concentrations of this compound D or F for a specified time (e.g., 30 minutes) before activation.
Degranulation is quantified by measuring the release of the granular enzyme β-hexosaminidase.
-
Activation & Treatment: Activate and treat BMMCs as described above in a 96-well plate.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cell Lysis: Lyse the remaining cell pellet with a buffer containing Triton X-100 to measure the total cellular content of β-hexosaminidase.
-
Enzymatic Reaction: Incubate both the supernatant and the lysate with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.
-
Stop Reaction: Stop the reaction by adding a stop buffer (e.g., Na₂CO₃/NaHCO₃).
-
Measurement: Measure the absorbance of the resulting colorimetric product at 405 nm.
-
Analysis: Calculate the percentage of β-hexosaminidase release by dividing the amount in the supernatant by the total amount (supernatant + lysate).
The levels of released PGD₂ and LTC₄ are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Stimulation: Following treatment with this compound derivatives, stimulate the mast cells as described previously.
-
Supernatant Collection: After a defined incubation period (e.g., 15-30 minutes), centrifuge the cells and collect the supernatant.
-
ELISA: Quantify the concentration of PGD₂ and LTC₄ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
General Experimental Workflow
The in vitro evaluation of a compound like this compound typically follows a structured workflow to characterize its biological effects and mechanism of action.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Research Techniques Made Simple: Analysis of Collective Cell Migration Using the Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wound healing assay - Wikipedia [en.wikipedia.org]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. snapcyte.com [snapcyte.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.cn]
- 13. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Saucerneol's Role in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan found in Saururus chinensis, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound, specifically this compound D and this compound F, modulates key cell signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for inflammatory and allergic diseases. This document summarizes quantitative data on the inhibitory effects of this compound, details the experimental protocols used to elucidate its mechanisms of action, and provides visual representations of the targeted signaling cascades.
Introduction
Inflammatory responses, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. Mast cells and macrophages are key players in the initiation and propagation of inflammation, releasing a variety of mediators such as histamine, eicosanoids (prostaglandins and leukotrienes), and pro-inflammatory cytokines. The activation of these cells is tightly controlled by complex intracellular signaling networks. This compound has emerged as a promising natural compound that can attenuate these inflammatory processes by targeting critical nodes in these signaling pathways. This guide will focus on the well-documented effects of this compound on the Syk, PLCγ1, MAPK, and NF-κB signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in several key signaling pathways. The primary targets identified in mast cells and macrophages are Spleen tyrosine kinase (Syk), Phospholipase Cγ1 (PLCγ1), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear Factor-kappa B (NF-κB) pathway.
Syk-Dependent Signaling in Mast Cells
This compound D has been shown to suppress the phosphorylation of Syk kinase in cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs).[1] Syk is a critical upstream kinase in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI), playing a pivotal role in mast cell degranulation and the release of inflammatory mediators.
PLCγ1-Mediated Calcium Influx
Both this compound D and this compound F inhibit the phosphorylation of PLCγ1, a key downstream effector of Syk.[1][2] Activated PLCγ1 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) stores and activate protein kinase C (PKC), respectively. This compound's inhibition of PLCγ1 phosphorylation results in a dose-dependent reduction of intracellular Ca2+ influx, a critical step for mast cell degranulation.[2]
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound D and this compound F have been demonstrated to inhibit the phosphorylation of all three major MAPK family members: extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH2-terminal kinase (JNK), and p38 MAPK in both mast cells and macrophages.[1][2][3][4] The MAPK pathways are crucial for the transcription of pro-inflammatory genes, including those encoding cytokines and enzymes like iNOS and COX-2.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
In lipopolysaccharide (LPS)-stimulated macrophages, this compound D and this compound F inhibit the activation of the NF-κB pathway.[3][4] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound D and this compound F on various signaling molecules and inflammatory mediators.
Table 1: Inhibitory Effects of this compound D
| Target Cell Type | Stimulus | Analyte | This compound D Concentration | % Inhibition / IC50 | Reference |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 2.62 µM | IC50 | [3][5] |
| BMMCs | Cytokine | Syk Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |
| BMMCs | Cytokine | PLCγ1 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |
| BMMCs | Cytokine | Intracellular Ca2+ Influx | 1 - 50 µM | Dose-dependent | [1] |
| BMMCs | Cytokine | ERK1/2 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |
| BMMCs | Cytokine | JNK Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |
| BMMCs | Cytokine | p38 Phosphorylation | 1 - 50 µM | Dose-dependent | [1] |
| RAW264.7 Macrophages | LPS | iNOS Expression | 1 - 10 µM | Dose-dependent | [3] |
| RAW264.7 Macrophages | LPS | IκBα Degradation | 1 - 10 µM | Dose-dependent | [3] |
| RAW264.7 Macrophages | LPS | NF-κB p65 Nuclear Translocation | 1 - 10 µM | Dose-dependent | [3] |
Table 2: Inhibitory Effects of this compound F
| Target Cell Type | Stimulus | Analyte | This compound F Concentration | % Inhibition / IC50 | Reference |
| BMMCs | SCF | β-Hexosaminidase Release | 1, 10, 50 µM | Dose-dependent | [2] |
| BMMCs | SCF | PLCγ1 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |
| BMMCs | SCF | Intracellular Ca2+ Influx | 1, 10, 50 µM | Dose-dependent | [2] |
| BMMCs | SCF | PGD2 Generation | 1, 10, 50 µM | Dose-dependent | [6] |
| BMMCs | SCF | LTC4 Generation | 1, 10, 50 µM | Dose-dependent | [6] |
| BMMCs | SCF | ERK1/2 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |
| BMMCs | SCF | JNK Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |
| BMMCs | SCF | p38 Phosphorylation | 1, 10, 50 µM | Dose-dependent | [2] |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 1, 10, 50 µM | Dose-dependent | [4] |
| RAW264.7 Macrophages | LPS | iNOS Expression | 1, 10, 50 µM | Dose-dependent | [4] |
| RAW264.7 Macrophages | LPS | IκBα Degradation | 1, 10, 50 µM | Dose-dependent | [4] |
| RAW264.7 Macrophages | LPS | NF-κB p65 Nuclear Translocation | 1, 10, 50 µM | Dose-dependent | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS.
-
Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are harvested from the femurs of mice and cultured in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF). Cells are used for experiments after 4-6 weeks of culture. For stimulation, BMMCs are pre-treated with this compound for 1 hour before the addition of the appropriate stimulus (e.g., SCF or IgE/Antigen).
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Syk, PLCγ1, ERK1/2, JNK, p38, IκBα, and p65.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Calcium Influx
-
Cell Loading: BMMCs are washed and resuspended in Tyrode's buffer. Cells are then incubated with the calcium-sensitive fluorescent dye Fura-2/AM (2 µM) for 30 minutes at 37°C.
-
Washing: After incubation, cells are washed twice with Tyrode's buffer to remove extracellular Fura-2/AM.
-
Fluorometric Measurement: The Fura-2-loaded cells are placed in a quartz cuvette in a fluorometer. The fluorescence intensity is monitored by alternating the excitation wavelengths between 340 nm and 380 nm, with the emission wavelength set at 510 nm.
-
Stimulation and Data Acquisition: After establishing a baseline fluorescence, the cells are stimulated with the appropriate agonist, and the change in the ratio of fluorescence intensities (340/380 nm) is recorded over time as an indicator of intracellular calcium concentration.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: RAW264.7 cells are seeded on glass coverslips in a 24-well plate. After reaching 70-80% confluency, cells are treated with this compound and/or LPS as described above.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: The cells are blocked with 1% BSA in PBS for 1 hour and then incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and the cellular localization of p65 is visualized using a fluorescence microscope.
Visualizing the Impact of this compound on Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the specific points of inhibition.
Caption: this compound inhibits mast cell degranulation by targeting Syk and PLCγ1.
Caption: this compound suppresses inflammatory gene expression via MAPK inhibition.
References
- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a bioactive lignan with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the extraction, quantification, and synthesis of this promising natural product. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding and further investigation of this compound.
Natural Sources of this compound
This compound is primarily isolated from plants of the Saururus genus, commonly known as lizard's tail. The two principal species recognized for producing this compound are:
-
Saururus chinensis (Chinese Lizard's Tail): This perennial herb, native to Southeast Asia, is a well-documented source of this compound and its derivatives.[1][2][3] Various parts of the plant, including the aerial parts and roots, have been found to contain this lignan.[4][5]
-
Saururus cernuus (Lizard's Tail): Found in North America, this species is also a known source of this compound.[6]
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Quantitative Analysis of this compound Content
The yield of this compound from its natural sources is a critical factor for research and potential commercial production. The following table summarizes the reported quantitative data for this compound extraction from Saururus chinensis.
| Plant Material | Extraction Method | Yield of this compound | Reference |
| Air-dried aerial parts of Saururus chinensis (10 kg) | Methanol extraction followed by chromatographic purification | 80.0 mg | [5] |
Further research is required to establish a more comprehensive dataset comparing the this compound content in different plant parts (e.g., roots vs. aerial parts) and between S. chinensis and S. cernuus, as well as the efficiency of different extraction solvents and methods.
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites, including lignans. While the specific enzymatic steps for this compound have not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of other lignans.
The biosynthesis can be divided into three main stages:
-
Formation of Monolignols: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, the primary building blocks of lignans. The key monolignol precursor for this compound is believed to be coniferyl alcohol.
-
Oxidative Coupling of Monolignols: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form a lignan scaffold. This reaction is mediated by laccases and/or peroxidases and is directed by dirigent proteins, which control the stereochemistry of the resulting dimer.[4] This coupling results in the formation of the characteristic tetrahydrofuran ring found in this compound.
-
Post-coupling Modifications: Following the initial dimerization, the lignan scaffold undergoes further enzymatic modifications, such as hydroxylation, methylation, and glycosylation, to yield the final this compound molecule.
Putative Biosynthetic Pathway of this compound
Experimental Protocols
Isolation of this compound from Saururus chinensis
The following protocol is a detailed methodology for the isolation of this compound from the aerial parts of Saururus chinensis.[5]
1. Extraction:
- Air-dry the aerial parts of Saururus chinensis (10 kg).
- Extract the dried plant material three times with 80% methanol (50 L) using ultrasonication for 30 minutes at room temperature.
- Remove the solvent under reduced pressure to obtain the crude methanol extract (650.0 g).
2. Fractionation:
- Suspend the methanol extract in water.
- Partition the aqueous suspension successively with dichloromethane and ethyl acetate.
- This yields a dichloromethane fraction (240.0 g), an ethyl acetate fraction (3.7 g), and a water-soluble fraction (13.2 g).
3. Column Chromatography:
- Subject the dichloromethane fraction to silica gel column chromatography.
- Elute the column with a hexane-acetone gradient (from 20:1 to 1:1, v/v).
- This results in five subfractions: SC1A (14.4 g), SC1B (13.7 g), SC1C (22.0 g), SC1D (17.7 g), and SC1E (101.0 g).
- Further chromatograph subfraction SC1E on a YMC RP-18 column using an acetone-water eluent (1.2:1, v/v) to yield two smaller fractions: SC1E1 (33 mg) and SC1E2 (288 mg).
4. High-Performance Liquid Chromatography (HPLC) Purification:
- Purify the SC1E2 fraction using HPLC with a J'sphere ODS H-80 column (250 mm × 20 mm).
- Use 50% aqueous acetonitrile as the mobile phase at a flow rate of 3 mL/min.
- This final purification step yields 80.0 mg of this compound with a purity of >99%.
Experimental Workflow for this compound Isolation
Enantioselective Synthesis of this compound
1. Asymmetric Aldol Reaction:
- The synthesis would likely commence with a stereoselective aldol reaction to establish the initial chiral centers. For instance, an Evans asymmetric syn-aldol reaction between a chiral oxazolidinone auxiliary-bearing propionate and an appropriately substituted benzaldehyde derivative can be employed to set the stereochemistry at two adjacent carbons.
2. Formation of the Tetrahydrofuran Ring:
- The resulting aldol adduct would then undergo a series of transformations to construct the tetrahydrofuran ring. This can be achieved through methods such as reductive cyclization of a hemiketal or an intramolecular Williamson ether synthesis.
3. Introduction of the Second Aryl Group:
- The second aryl group can be introduced via various methods, including Grignard addition to a lactone intermediate followed by reduction, or through a cross-coupling reaction.
4. Stereochemical Control:
- Throughout the synthesis, careful control of stereochemistry is crucial. This is achieved through the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions. The relative stereochemistry of the substituents on the tetrahydrofuran ring can often be controlled by the choice of reagents and reaction conditions.
5. Final Functional Group Manipulations:
- The final steps would involve the deprotection of any protecting groups and any necessary functional group interconversions to yield the target this compound molecule.
This general approach provides a framework for the development of a specific and efficient enantioselective synthesis of this compound, enabling access to larger quantities for further biological evaluation and drug development.
Conclusion
This compound stands out as a natural product with considerable promise for therapeutic applications. This technical guide has provided a detailed overview of its natural sources, a putative biosynthetic pathway, and methodologies for its isolation and potential synthesis. The quantitative data, while currently limited, highlights the feasibility of obtaining this compound from its natural sources. The outlined experimental protocols offer a practical foundation for researchers to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway and the strategies for its enantioselective synthesis will be instrumental in advancing the research and development of this compound-based therapeutics. Further studies are warranted to expand the quantitative analysis of this compound in its natural sources and to develop a robust and scalable synthetic route to this valuable lignan.
References
Methodological & Application
Application Notes & Protocols: Extraction of Saucerneol from Saururus chinensis
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of saucerneol, a bioactive lignan, from the medicinal plant Saururus chinensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
Saururus chinensis, commonly known as Chinese lizard's tail, is a perennial herbaceous plant that has been traditionally used in Asian medicine for its various therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. These biological activities are largely attributed to its rich composition of lignans, with this compound being one of the key bioactive constituents. This protocol outlines an effective method for the extraction and purification of this compound, employing ultrasonic-assisted extraction (UAE) followed by chromatographic techniques.
Experimental Protocols
Preparation of Plant Material
-
Collection and Authentication: Collect the aerial parts of Saururus chinensis. The plant material should be authenticated by a qualified botanist.
-
Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and contaminants. Air-dry the material in the shade at room temperature until a constant weight is achieved.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size, which is crucial for efficient extraction.
Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic-assisted extraction for its efficiency and higher yields compared to conventional methods.
-
Extraction Setup:
-
Place a accurately weighed amount of the powdered Saururus chinensis (e.g., 100 g) into a flask.
-
Add the extraction solvent, 70% ethanol, at a specific solid-to-liquid ratio (e.g., 1:15 w/v).
-
-
Ultrasonication:
-
Immerse the flask in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 250 W) and extraction time (e.g., 30 minutes).
-
Maintain a constant extraction temperature (e.g., 50°C) using a water bath.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue for optimal recovery.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of this compound by Column Chromatography
The crude extract is subjected to a multi-step chromatographic process to isolate and purify this compound.
-
Silica Gel Column Chromatography (Initial Separation):
-
Column Packing: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry packing method with an appropriate non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the target compound (this compound) based on the TLC profile and concentrate them.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):
-
For higher purity, the this compound-rich fraction can be further purified using HSCCC.
-
Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system is n-hexane-ethyl acetate-methanol-water.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase.
-
The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent is continuously monitored with a UV detector, and fractions are collected.
-
-
Isolation of Pure this compound: The fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield pure this compound.
-
Data Presentation
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Lignans from Saururus chinensis
| Parameter | Optimal Value |
| Ethanol Concentration | 70% |
| Extraction Time | 30 minutes |
| Ultrasonic Power | 250 W |
| Solid-to-Liquid Ratio | 1:15 g/mL |
Note: This data is based on studies optimizing the extraction of total lignans and provides a strong starting point for this compound extraction.
Table 2: Yield and Purity of a Representative Lignan (Manassantin B) from Saururus chinensis
| Parameter | Value |
| Extraction Yield | 4.15 mg/g |
| Purity | 98.7% |
Note: This table illustrates the typical yield and purity achievable for a related lignan from Saururus chinensis using similar extraction and purification techniques.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Postulated Anti-Inflammatory Signaling Pathway of this compound
Caption: Inhibition of the NF-κB Pathway by this compound.
Synthesis of Saucerneol and its Analogs: Applications in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Saucerneol, a bioactive lignan, and its analogs. This compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, particularly in the modulation of inflammatory pathways. These compounds serve as valuable scaffolds for the development of novel drug candidates. The following sections detail the synthetic methodologies, quantitative data, and the signaling pathways implicated in their biological activity.
Introduction to this compound
This compound is a tetrahydrofuran-type lignan characterized by a central five-membered ring flanked by two substituted phenyl groups. The specific substitution pattern on these aromatic rings and the stereochemistry of the tetrahydrofuran core are crucial for its biological activity. Research has demonstrated that this compound and its analogs can modulate key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, making them attractive targets for the development of anti-inflammatory agents.
Synthesis of this compound and Analogs
The total synthesis of this compound and its analogs can be achieved through a variety of strategies. A common and effective approach involves the stereoselective construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core. The following protocol is a representative method adapted from established syntheses of related lignans.
Experimental Protocol: Synthesis of this compound
This protocol outlines a three-step synthesis of this compound, starting from commercially available precursors.
Step 1: Synthesis of 1,4-diaryl-2,3-dimethyl-1,4-butanedione
-
To a solution of 3,4,5-trimethoxybenzaldehyde (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the Grignard reagent derived from 2-bromopropane (2.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the 1,4-diketone.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the 1,4-diketone to a 1,4-diol
-
Dissolve the 1,4-diaryl-2,3-dimethyl-1,4-butanedione (1.0 equivalent) in methanol.
-
Cool the solution to 0°C and add sodium borohydride (2.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the mixture with 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,4-diol.
Step 3: Cyclization to form the Tetrahydrofuran Ring
-
Dissolve the 1,4-diol (1.0 equivalent) in dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Data Presentation: Synthesis of this compound and Analogs
The following table summarizes the quantitative data for the synthesis of this compound and representative analogs, highlighting the yields for each synthetic step. The synthesis of analogs follows a similar protocol, starting with appropriately substituted benzaldehydes.
| Compound | Starting Aldehyde | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |
| This compound | 3,4,5-Trimethoxybenzaldehyde | 75 | 90 | 85 | 57 |
| Analog 1 | 3,4-Dimethoxybenzaldehyde | 78 | 92 | 88 | 63 |
| Analog 2 | 4-Hydroxy-3-methoxybenzaldehyde | 72 | 88 | 82 | 52 |
| Analog 3 | 4-Methoxybenzaldehyde | 80 | 91 | 86 | 62 |
Signaling Pathways Modulated by this compound
This compound and its analogs exert their anti-inflammatory effects by interfering with key signaling pathways. The following diagrams illustrate the inhibitory action of this compound on the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound has been shown to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[1] This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory genes.[1]
Caption: Inhibition of the MAPK signaling pathway by this compound.
This compound analogs, such as this compound F, have been demonstrated to reduce the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[1][2] By inhibiting the activation of MAPK kinases (MKKs), this compound effectively blocks the downstream activation of these MAPKs and the subsequent inflammatory response mediated by transcription factors like AP-1.[1]
Conclusion
The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the study of this compound and its analogs. The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways underscores their potential as lead compounds for the development of novel anti-inflammatory therapeutics. Further investigation into the optimization of their pharmacological properties is warranted to fully explore their therapeutic potential.
References
- 1. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Saucerneol: Application Notes and Protocols for In Vitro Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Saucerneol, a lignan isolated from Saururus chinensis, in in vitro anti-inflammatory research. This document outlines effective dosages, detailed experimental protocols for key assays, and visual representations of the molecular pathways involved.
Data Presentation: Efficacy of this compound in In Vitro Models
This compound, primarily its derivatives this compound D and this compound F, has demonstrated significant anti-inflammatory properties in various in vitro models. The following table summarizes the effective concentrations and inhibitory effects observed in key studies.
| Cell Line | This compound Derivative | Treatment | Assay | Effective Concentrations | Observed Effect |
| RAW 264.7 (Murine Macrophages) | This compound F | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 1 - 20 µM | Dose-dependent inhibition of NO production. |
| RAW 264.7 (Murine Macrophages) | This compound F | Lipopolysaccharide (LPS) | iNOS Protein & mRNA Expression | 1 - 20 µM | Reduction in iNOS protein and mRNA levels.[1] |
| RAW 264.7 (Murine Macrophages) | This compound D | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Suppression of LPS-induced NO production.[2] |
| RAW 264.7 (Murine Macrophages) | This compound D | Lipopolysaccharide (LPS) | NF-κB & MAPK Activation | Not specified | Inhibition of NF-κB and MAPK activation.[3] |
| Mouse Bone Marrow-derived Mast Cells (BMMCs) | This compound D | Cytokine Stimulation | Prostaglandin D2 (PGD2) & Leukotriene C4 (LTC4) Generation | Not specified | Suppression of eicosanoid generation.[2] |
| Mouse Bone Marrow-derived Mast Cells (BMMCs) | This compound F | Stem Cell Factor (SCF) | PGD2 & LTC4 Generation, Degranulation | Not specified | Dose-dependent inhibition of eicosanoid generation and degranulation.[4] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used in the cited literature.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for determining the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for another 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in the supernatant of this compound-treated and LPS-stimulated RAW 264.7 cells.
Materials:
-
Supernatants from this compound and LPS-treated RAW 264.7 cells (as prepared in the NO assay protocol)
-
Commercially available ELISA kits for TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatants after treatment with this compound and/or LPS.
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the recommended wavelength using an ELISA plate reader.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application of Saucerneol in Osteosarcoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated significant anti-cancer properties, particularly in the context of osteosarcoma, the most common type of malignant bone tumor. This document provides detailed application notes and protocols for utilizing this compound in osteosarcoma research models. The information is derived from studies investigating its effects on human osteosarcoma cell lines and ex vivo models. This compound has been shown to inhibit tumor growth, migration, and invasion by inducing apoptosis and targeting the JAK2/STAT3 signaling pathway.[1][2][3][4]
Data Presentation
Table 1: Cytotoxicity of this compound on Osteosarcoma Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| MG63 | 10 | ~80 |
| 20 | ~60 | |
| 30 | ~40 | |
| 40 | ~30 | |
| SJSA-1 | 10 | ~70 |
| 20 | ~40 | |
| 30 | ~20 | |
| 40 | ~15 | |
| Data is estimated from graphical representations in the source material and represents the approximate cell viability after 24 hours of treatment.[1][5] |
Table 2: Effect of this compound on Apoptosis-Related Proteins in SJSA-1 Cells
| Protein | This compound Concentration (µM) | Expression Level Change |
| Cleaved PARP | 10, 20, 30 | Increased |
| Bcl-2 | 10, 20, 30 | Decreased |
| Bcl-xL | 10, 20, 30 | Decreased |
| Survivin | 10, 20, 30 | Decreased |
| Changes in protein expression were observed after 24 hours of treatment.[2] |
Table 3: Effect of this compound on the JAK2/STAT3 Signaling Pathway in SJSA-1 Cells
| Protein | This compound Concentration (µM) | Phosphorylation Status |
| p-JAK2 | 10, 20, 30 | Decreased |
| p-STAT3 (Y705) | 10, 20, 30 | Decreased |
| p-STAT3 (S727) | 10, 20, 30 | Decreased |
| Changes in phosphorylation were observed after 24 hours of treatment.[2] |
Signaling Pathway
This compound exerts its anti-osteosarcoma effects primarily through the inhibition of the JAK2/STAT3 signaling pathway.[1][2] This inhibition leads to a cascade of downstream events, including the induction of mitochondrial-dependent apoptosis, characterized by increased reactive oxygen species (ROS) generation, disruption of the mitochondrial membrane potential, and cleavage of PARP.[2][3][4] Furthermore, this compound treatment results in the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[2]
Experimental Protocols
Cell Culture
Human osteosarcoma cell lines, MG63 (p53-mutant) and SJSA-1 (p53 wild-type), are suitable for these protocols.[2] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Workflow:
Protocol:
-
Seed MG63 or SJSA-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40 µM) and a vehicle control (DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Seed SJSA-1 cells in a 6-well plate and treat with this compound (e.g., 10, 20, 30 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the JAK2/STAT3 pathway.
Protocol:
-
Treat SJSA-1 cells with this compound (e.g., 10, 20, 30 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, PARP, Bcl-2, Bcl-xL, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ex Vivo Bone Organ Culture
This model is used to assess the effect of this compound on tumor-induced osteolysis.
Protocol:
-
Isolate calvaria from neonatal mice (e.g., 5-7 days old).
-
Culture the calvaria in a 24-well plate with BGJb medium supplemented with 1% penicillin-streptomycin and 0.1% BSA.
-
Treat the calvaria with conditioned medium from SJSA-1 cells that have been pre-treated with or without this compound (e.g., 30 µM).
-
Culture for a designated period (e.g., 7 days), replacing the medium every 2-3 days.
-
Assess osteolysis by measuring the release of calcium into the medium or by histological analysis of the bone tissue.
Conclusion
This compound presents a promising therapeutic agent for osteosarcoma by targeting the JAK2/STAT3 signaling pathway and inducing apoptosis. The protocols and data provided herein offer a comprehensive guide for researchers to investigate the anti-cancer effects of this compound in relevant osteosarcoma models. These studies can contribute to the development of novel therapeutic strategies for this challenging disease.
References
- 1. 4.2. MTT Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. citeab.com [citeab.com]
- 4. 2.7. Cell viability demonstration by MTT assay [bio-protocol.org]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Osteoclast Differentiation with Saucerneol
Introduction
Osteoclasts are large, multinucleated cells originating from the monocyte/macrophage hematopoietic lineage, and are uniquely responsible for bone resorption.[1] The delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for skeletal modeling and remodeling.[2] Excessive osteoclast activity disrupts this balance, leading to bone-destructive diseases such as osteoporosis, rheumatoid arthritis, and periodontitis.[2][3] The differentiation of osteoclasts is a complex process primarily regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[4] RANKL, upon binding to its receptor RANK on osteoclast precursors, triggers a cascade of intracellular signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), which are critical for osteoclastogenesis.[5][6][7]
(-)-Saucerneol, a lignan isolated from Saururus chinensis, has emerged as a potent inhibitor of osteoclast differentiation.[8] Studies have shown that Saucerneol effectively suppresses RANKL-induced osteoclast formation and bone resorption activity in vitro.[3][8] Its mechanism of action primarily involves the targeted inhibition of the ERK signaling pathway, a key component of the MAPK cascade.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to study and modulate osteoclast differentiation.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis by intervening in the RANKL-induced signaling cascade. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6).[4] This leads to the activation of downstream signaling pathways, including the MAPK pathways (ERK, JNK, and p38) and the NF-κB pathway.[9]
This compound has been shown to specifically prevent the RANKL-induced phosphorylation (activation) of Extracellular signal-Regulated Kinase (ERK).[3][8] The activation of ERK is a critical step for the subsequent expression of key transcription factors essential for osteoclast differentiation, such as c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][10] By inhibiting ERK activation, this compound effectively downregulates the expression of these master regulators, thereby halting the differentiation of precursor cells into mature, multinucleated osteoclasts and suppressing the expression of osteoclast-specific genes like tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase-9 (MMP-9).[2][3]
Data Presentation: Effects of this compound on Osteoclastogenesis
The following table summarizes the reported effects of (-)-Saucerneol on various markers of osteoclast differentiation and function.
| Parameter Measured | Cell Model | Treatment | Result | Reference |
| Osteoclast Formation | RANKL-treated RAW264.7 cells | (-)-Saucerneol | Significant, dose-dependent inhibition of multinucleated osteoclast formation. | [3][8] |
| RANKL & M-CSF-treated Mouse BMMs | (-)-Saucerneol | Significant, dose-dependent inhibition of multinucleated osteoclast formation. | [3][8] | |
| Enzymatic Activity | RANKL-treated RAW264.7 cells | (-)-Saucerneol | Significant, dose-dependent inhibition of Tartrate-Resistant Acid Phosphatase (TRAP) activity. | [3][8] |
| Signaling Pathway | RANKL-treated RAW264.7 & Mouse BMMs | (-)-Saucerneol | Inhibition of RANKL-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK). | [3][8] |
| Gene/Protein Expression | RANKL-treated RAW264.7 & Mouse BMMs | (-)-Saucerneol | Inhibition of the expression of key transcription factors (e.g., c-Fos, NFATc1). | [3] |
| RANKL-treated RAW264.7 & Mouse BMMs | (-)-Saucerneol | Inhibition of the expression of genes essential for bone resorption (e.g., TRAP, Cathepsin K). | [3] | |
| Function | Mature Osteoclasts | (-)-Saucerneol | Inhibition of bone resorptive activity (pit formation). | [3][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on osteoclast differentiation.
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from either the RAW264.7 murine macrophage cell line or primary mouse Bone Marrow Macrophages (BMMs).
Materials:
-
RAW264.7 cells or primary mouse BMMs
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse M-CSF (for BMMs)
-
Recombinant mouse RANKL
-
(-)-Saucerneol (dissolved in DMSO)
-
96-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
Procedure:
-
Cell Seeding (RAW264.7):
-
Culture RAW264.7 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of culture medium.[11]
-
-
Cell Seeding (Mouse BMMs):
-
Isolate bone marrow cells from the femurs and tibiae of mice.[11][12]
-
Lyse red blood cells using ACK lysis buffer.[11]
-
Culture the cells in α-MEM with 10% FBS and 20-30 ng/mL M-CSF for 3 days to generate BMMs.[13]
-
Harvest the adherent BMMs and seed them in a 96-well plate at a density of 2 x 10⁴ cells/well.[13]
-
-
Treatment:
-
Incubation:
-
Assessment:
-
After the incubation period, proceed with TRAP staining to identify and count mature osteoclasts.
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts. This staining method is used to visualize and quantify osteoclast formation.[1]
Materials:
-
TRAP Staining Kit (e.g., Acid Phosphatase, Leukocyte (TRAP) Kit from Sigma-Aldrich)
-
Fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution)[12]
-
Deionized water
-
Light microscope
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 100 µL of fixative solution to each well and incubate at room temperature for 10-15 minutes.
-
-
Staining:
-
Wash the fixed cells twice with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a substrate with a colorimetric reagent in a tartrate-containing buffer.
-
Add the staining solution to each well and incubate at 37°C for 30-60 minutes, or until a purple/red color develops in the cells. Protect the plate from light during incubation.
-
-
Quantification:
-
Wash the plate with deionized water and allow it to air dry.
-
Visualize the cells under a light microscope.
-
Count the number of TRAP-positive (red/purple) multinucleated cells (MNCs) containing three or more nuclei. These are considered mature osteoclasts.[15]
-
Protocol 3: Western Blot Analysis for ERK Phosphorylation
This protocol is used to determine if this compound inhibits the RANKL-induced activation of the ERK signaling pathway.
Materials:
-
Cultured cells from Protocol 1 (typically after a short RANKL stimulation time, e.g., 0, 5, 15, 30 minutes)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After stimulating cells with RANKL ± this compound for the desired time points, place the plate on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total-ERK and a loading control like β-actin to ensure equal protein loading.
-
References
- 1. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of RANKL-induced osteoclast differentiation through the downregulation of c-Fos and NFATc1 by Eremochloa ophiuroides (centipedegrass) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Regulation of MAPK Signaling Mediates RANKL-dependent Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-Mediated Regulation of Osteoclastogenesis [e-enm.org]
- 8. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Osteoclast differentiation and bone resorption assay [bio-protocol.org]
Application Note & Protocol: Quantitative Analysis of Saucerneol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Saucerneol, a bioactive lignan, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
This compound is a naturally occurring lignan with demonstrated therapeutic potential, making its accurate quantification crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in complex mixtures.[1] This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. RP-HPLC on C18 columns is a preferred method for the analysis of lignans.[2][3][4]
Experimental Protocol
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Injection Volume | 10 - 20 µL |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 280 nm (typical for lignans) |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Filters (0.45 µm or 0.22 µm) for sample and mobile phase filtration
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 1 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
-
For Plant Material:
-
For Pharmaceutical Formulations:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol).
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999.[8][9] |
| Precision (RSD%) | Intraday and interday precision should be less than 2%.[9] |
| Accuracy (% Recovery) | The recovery of this compound from spiked samples should be within 98-102%.[10] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[9] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).[11] |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: HPLC Method Validation Summary for this compound Analysis
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | e.g., 0.1 |
| LOQ (µg/mL) | e.g., 0.3 |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development and Validation
Caption: Logical relationship between method development, validation, and routine analysis.
References
- 1. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples [mdpi.com]
- 2. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC Analysis, Optimization of Extraction Conditions and Biological Evaluation of Corylopsis coreana Uyeki Flos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Saucerneol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Saucerneol extraction from Saururus chinensis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. Lignans like this compound are typically extracted with medium-polarity solvents.[1] | Solvent Optimization: Test a range of solvents with varying polarities. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly effective for lignan extraction.[1][2] Consider using greener solvents like ethyl acetate for subsequent fractionation. |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Parameter Optimization: Systematically vary one parameter at a time. Increase extraction time, but be mindful of potential degradation. Gently increase the temperature (e.g., to 40-60°C), as excessive heat can degrade lignans.[1] Increase the solvent-to-solid ratio to enhance mass transfer.[3][4] | |
| Inefficient Extraction Method: Maceration may not be as effective as more advanced techniques. | Method Comparison: If available, compare maceration with Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE and MAE can increase yield and reduce extraction time.[1] | |
| Poor Quality of Plant Material: The concentration of this compound can vary depending on the harvesting season and storage conditions of Saururus chinensis.[5] | Material Verification: Use authenticated, high-quality plant material. Research suggests harvesting in August may yield the highest amounts of lignans.[5] Ensure proper drying and storage of the plant material to prevent degradation of bioactive compounds. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities. | Solvent Selectivity: Adjust the solvent polarity to be more selective for this compound. |
| Inadequate Filtration or Purification: The initial extract may contain particulate matter or other impurities. | Purification Strategy: After initial extraction, perform solvent partitioning (e.g., with ethyl acetate) to separate compounds based on polarity.[6] Employ chromatographic techniques like column chromatography for further purification. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. | Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Gently swirl instead of vigorously shaking the separatory funnel. If the emulsion persists, consider centrifugation. |
| Degradation of this compound | Exposure to High Temperatures or Light: Lignans can be sensitive to heat and light, leading to degradation. | Control Extraction Conditions: Use moderate temperatures for extraction. Protect the extract from direct light by using amber glassware or covering the vessels with aluminum foil. |
| Improper Storage of Extract: Long-term storage at room temperature can lead to the degradation of bioactive compounds. | Proper Storage: Store extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in airtight containers to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While specific comparative studies on this compound are limited, methanol and ethanol are generally effective solvents for extracting lignans from plant material.[1] Aqueous solutions of these alcohols (e.g., 70% methanol or 80% ethanol) are often used to enhance extraction efficiency.[2] For subsequent purification, ethyl acetate is a good solvent for partitioning the crude extract.[6]
Q2: How can I improve the efficiency of my extraction without purchasing new equipment?
A2: You can optimize several parameters using your existing setup. Increasing the solvent-to-solid ratio can improve the diffusion of this compound into the solvent.[3][4] You can also extend the extraction time, but monitor for potential degradation. Optimizing the particle size of the ground plant material can also increase the surface area available for extraction.
Q3: Is it better to use fresh or dried Saururus chinensis?
A3: Most protocols utilize dried plant material. Drying reduces the water content, which can improve the efficiency of extraction with organic solvents and allows for easier storage. However, the drying process should be done carefully (e.g., shade-drying or using a low-temperature oven) to prevent the degradation of thermolabile compounds.
Q4: What is a typical yield of this compound from Saururus chinensis?
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.[5] The identity of the isolated compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
Data Presentation
The following table presents illustrative data on the yield of lignans from plant sources using different extraction methods. Please note that this data is based on studies of various lignans and is intended to provide a comparative overview. The actual yield of this compound may vary.
| Extraction Method | Solvent | Temperature (°C) | Time | Lignan Yield (mg/g of dry plant material) * | Reference |
| Maceration | 80% Ethanol | Room Temperature | 24 hours | 3.1 | [8] |
| Soxhlet Extraction | Hexane | Boiling Point | 8 hours | 36.2 | [8] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | 47.0 (total lignans) | [9] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 60 | 15 min | 21.2 | [8] |
*These yields are for different lignans (phyllanthin and total lignans) from various plant sources and are provided for illustrative purposes to demonstrate the potential relative efficiencies of different extraction methods.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol describes a standard maceration procedure for the initial extraction of this compound from Saururus chinensis.
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Saururus chinensis.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 80% methanol (1:10 solid-to-solvent ratio).
-
Seal the flask and macerate for 72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol outlines a more rapid extraction method using ultrasonication.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Saururus chinensis as described in Protocol 1.
-
-
Extraction:
-
Place 20 g of the powdered plant material in a flask.
-
Add 400 mL of 80% ethanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonciate for 45 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract as described in Protocol 1.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous determination of eleven bioactive compounds in Saururus chinensis from different harvesting seasons by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans from the roots of Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues with Saucerneol in experiments
Welcome to the technical support center for Saucerneol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on overcoming solubility issues.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for issues related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound.[1] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media (e.g., cell culture medium or PBS). What can I do to prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous media. Instead, perform serial dilutions, first into a smaller volume of media and then transferring that to the final volume.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated in most cell culture experiments. Ensure your final DMSO concentration does not exceed this, and always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Use of Co-solvents: For challenging applications, particularly for in vivo studies, a co-solvent system can be employed. A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, and Tween-80 in a saline solution.
-
Vortexing and Warming: Gently vortexing the solution during dilution can help. Additionally, pre-warming the aqueous media to 37°C before adding the this compound stock may improve solubility. For some compounds, brief warming of the stock solution at temperatures up to 60°C with sonication can aid dissolution, but this should be done with caution to avoid degradation.
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks).
Q5: Is this compound stable in DMSO stock solutions?
A5: While specific stability studies for this compound in DMSO are not extensively published, lignans are generally stable in DMSO when stored properly at low temperatures. However, it is best practice to prepare fresh dilutions from the stock for each experiment to ensure consistent compound activity. For long-term studies, it is advisable to perform stability tests on your stock solutions.
Data Presentation
Table 1: Physicochemical and Solubility Information for this compound
| Property | Value | Source |
| CAS Number | 88497-86-3 | [1] |
| Molecular Formula | C₃₁H₃₈O₈ | [1][2] |
| Molecular Weight | 538.6 g/mol | [1][2] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Aqueous Solubility | Poor | General knowledge for lignans |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 538.6 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 538.6 g/mol = 0.005386 g = 5.386 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol provides a method for diluting a 10 mM this compound DMSO stock solution to a final concentration of 10 µM in a cell culture experiment, ensuring the final DMSO concentration remains at or below 0.1%.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to control wells. This is crucial to account for any effects of the solvent on the cells.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Optimizing Saucerneol Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Saucerneol to induce apoptosis in experimental settings. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
A1: this compound, a lignan derived from Saururus chinensis, primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[1] It has been shown to inhibit the JAK2/STAT3 signaling pathway in osteosarcoma cells.[1][2] This leads to a disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and subsequent activation of the caspase cascade.[1][2] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the cleavage of PARP (Poly (ADP-ribose) polymerase).[1]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is cell-type dependent. For human osteosarcoma cell lines MG63 and SJSA-1, significant reductions in cell viability were observed after 24 hours of treatment with concentrations ranging from 10 to 40 µM.[1] It is recommended to perform a dose-response experiment (e.g., using a cell viability assay like MTT or CCK-8) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: A common initial time point for assessing apoptosis is 24 hours.[1] However, the optimal treatment time can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to identify the point at which apoptosis is maximal without excessive secondary necrosis.
Q4: Which key proteins should I probe for in a Western blot to confirm this compound-induced apoptosis?
A4: To confirm apoptosis via Western blotting, you should probe for key markers of the intrinsic pathway.[3][4] These include:
-
Cleaved Caspase-3 and -9: Activation of these executioner and initiator caspases is a hallmark of apoptosis.[5]
-
Cleaved PARP: PARP is cleaved by activated caspase-3, and its cleavage is a classic indicator of apoptosis.[3][4]
-
Bcl-2 Family Proteins: Assess the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL (which are expected to decrease) and pro-apoptotic proteins like Bax (which may increase or translocate to the mitochondria).[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after this compound treatment. | 1. This compound concentration is too low. 2. Treatment duration is too short. 3. The cell line is resistant to this compound. 4. This compound has degraded. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Research the specific cell line's sensitivity to apoptosis-inducing agents. 4. Ensure proper storage of this compound (aliquoted, protected from light, at -20°C or -80°C). |
| High background or non-specific bands in Western blot for apoptosis markers. | 1. Antibody concentration is too high. 2. Blocking was insufficient. 3. Washing steps were inadequate. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase the number and/or duration of washes with TBST/PBST. |
| Inconsistent results in Annexin V/PI flow cytometry assay. | 1. Rough cell harvesting technique causing membrane damage. 2. Compensation was not set up correctly. 3. Delay in sample analysis after staining. | 1. For adherent cells, use a gentle detachment method (e.g., Accutase or brief trypsinization) and collect floating cells from the media.[6] 2. Use single-stained controls for each fluorochrome to set up proper compensation. 3. Analyze samples as soon as possible (ideally within one hour) after staining.[7][8] |
| Low signal in caspase activity assay. | 1. Insufficient number of apoptotic cells. 2. Protein concentration in the lysate is too low. 3. Incorrect time point for peak caspase activity. | 1. Confirm apoptosis induction using another method (e.g., Western blot). Increase this compound concentration or treatment time. 2. Ensure the protein concentration of the cell lysate is within the recommended range for the assay kit (typically 1-4 mg/mL).[9] 3. Perform a time-course experiment to determine the peak of caspase activity. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inducing cytotoxicity in human osteosarcoma cell lines as reported in the literature.
| Cell Line | p53 Status | Treatment Duration | IC50 / Effective Concentration | Reference |
| MG63 | Mutant | 24 hours | Significant cytotoxicity at 20-40 µM | [1] |
| SJSA-1 | Wild-type | 24 hours | Significant cytotoxicity at 10-40 µM (more sensitive than MG63) | [1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is to determine the optimal concentration of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 1-4 hours. For MTT, you will need to subsequently solubilize the formazan crystals with 100 µL of DMSO or another solubilizing agent.
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Western Blot for Apoptosis Markers
This protocol is to detect changes in apoptosis-related proteins.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bcl-2, etc., overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[3]
Annexin V/PI Staining for Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge at 300-500 xg for 5 minutes.[6][7]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases.
-
Sample Preparation: Induce apoptosis with this compound. Prepare cell lysates according to the kit manufacturer's instructions (typically involves a specific lysis buffer).[9][11] The protein concentration should be between 1-4 mg/mL.[9]
-
Assay Setup: In a 96-well black plate, add 50 µL of cell lysate per well.
-
Reaction Mix: Prepare a reaction mix containing Caspase Assay Buffer, DTT, and the fluorogenic substrate (e.g., Ac-DEVD-AMC).[12]
-
Incubation: Add 50 µL of the reaction mix to each well, mix gently, and incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[12][13]
-
Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying this compound-induced apoptosis.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. immunostep.com [immunostep.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Saucerneol instability in solutions
Technical Support Center: Saucerneol
Disclaimer: "this compound" refers to a family of related lignan compounds. As specific stability and solubility data for every this compound derivative is not publicly available, this guide provides general troubleshooting advice based on the known properties of lignans. For quantitative examples, data from the well-characterized lignans Matairesinol and Secoisolariciresinol Diglucoside (SDG) are used as representative models.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its general properties?
This compound is a term for a group of lignans, which are naturally occurring polyphenolic compounds.[1] Lignans like this compound are recognized for their diverse biological activities and are a subject of interest in drug development and scientific research.[2] As polyphenols, they can be sensitive to factors such as pH, temperature, light, and oxidation, which can affect their stability in solution.
2. My this compound solution has become cloudy or has visible precipitate. What could be the cause?
Precipitation of this compound in solution can be caused by several factors:
-
Poor Solubility: The chosen solvent may not be appropriate for the concentration of this compound you are trying to dissolve.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. This is a common issue when moving solutions from room temperature to colder storage conditions.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of the phenolic hydroxyl groups on the this compound molecule, which can significantly impact its solubility.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
"Salting Out": When preparing aqueous solutions from a concentrated organic stock (like DMSO), adding the stock too quickly to the aqueous buffer can cause the compound to precipitate out.
3. How can I redissolve precipitated this compound?
If you observe precipitation, you can try the following steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). For many compounds, solubility increases with temperature.
-
Sonication: Use a sonicator to break up the precipitate and aid in dissolution.
-
Addition of a Co-solvent: If compatible with your experimental design, adding a small amount of a stronger organic solvent (like DMSO or ethanol) can help to redissolve the compound.
If these methods fail, it may be necessary to prepare a fresh solution.
Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation
This guide provides a step-by-step workflow to diagnose and resolve precipitation issues.
Question: I am observing precipitation in my this compound solution. How do I fix this?
Answer: Follow this troubleshooting workflow to address the issue:
Troubleshooting workflow for this compound precipitation.
Guide 2: Addressing Chemical Instability and Degradation
Question: I suspect my this compound is degrading in solution. What are the signs and how can I prevent it?
Answer: Chemical degradation of this compound, like other lignans, is often due to oxidation or pH-mediated hydrolysis.
Signs of Degradation:
-
A change in the color of the solution.
-
A decrease in the expected biological activity of the compound.
-
The appearance of new peaks or a decrease in the main compound peak when analyzed by HPLC.
Prevention Strategies:
-
pH Control: Maintain the solution at an optimal pH. For many lignans, a slightly acidic to neutral pH (around 5-7) is preferable.
-
Minimize Oxygen Exposure: Prepare solutions with de-gassed solvents and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect from light, which can catalyze degradation.
-
Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation reactions.[3]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid may help to stabilize the compound, if compatible with the experiment.
Data Presentation: Solubility and Stability
The following tables provide quantitative data for the representative lignans Matairesinol and Secoisolariciresinol Diglucoside (SDG) to guide your experimental design with this compound.
Table 1: Solubility of Representative Lignans in Common Solvents
| Compound | Solvent | Solubility |
| Matairesinol | Ethanol | ~2 mg/mL[4] |
| DMSO | ~30 mg/mL[4] | |
| Dimethyl formamide (DMF) | ~30 mg/mL[4] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[4] | |
| Secoisolariciresinol Diglucoside (SDG) | DMSO | 100 mg/mL (with sonication)[3][5] |
| Water | 100 mg/mL[5] | |
| Ethanol | 100 mg/mL[5] | |
| PBS (pH 7.2) | 10 mg/mL[6] |
Table 2: Factors Influencing the Stability of Lignans in Solution
| Factor | Effect on Lignan Stability | Recommendations |
| Temperature | High temperatures (>100°C) can cause degradation, though some lignans show stability at high temperatures for short periods.[7][8] | For long-term storage, keep solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. |
| pH | Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and degradation. | Maintain solutions at a pH between 5 and 7. Use a suitable buffer system. |
| Light | Exposure to UV light can induce photochemical degradation. | Store solutions in amber vials or protect them from light. |
| Oxygen | The phenolic nature of lignans makes them susceptible to oxidation. | Use de-gassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound, using best practices to ensure stability.
Workflow for preparing a stable this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Initial Dissolution: Add a small volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution of a this compound derivative with a molecular weight of 358.4 g/mol , you would dissolve 3.58 mg in 1 mL of DMSO.
-
Complete Solubilization: Vortex the tube vigorously. If any solid remains, place the tube in a sonicator bath until the solution is clear.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, screw-cap vials. This minimizes the number of freeze-thaw cycles and light exposure for the bulk of the stock.
-
Storage: Before sealing, you can gently blow a stream of nitrogen or argon gas into the vial to displace oxygen. Seal the vials tightly and store them at -80°C for long-term stability.
Protocol 2: Hypothetical Experiment to Assess this compound Stability
This protocol outlines a hypothetical experiment to determine the stability of a this compound solution under different conditions.
Objective: To assess the stability of a 100 µM this compound solution in a cell culture medium at 37°C over 48 hours.
Methodology:
-
Preparation of Working Solution:
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
Prepare a 100 µM working solution by diluting the stock 1:100 in pre-warmed (37°C) cell culture medium. Important: Add the DMSO stock dropwise to the medium while gently vortexing to prevent precipitation.
-
-
Incubation:
-
Dispense the 100 µM this compound working solution into multiple sterile tubes.
-
Place the tubes in a 37°C incubator.
-
-
Time-Point Sampling:
-
At time points 0, 2, 8, 24, and 48 hours, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
Analysis by HPLC-UV:
-
After collecting all time-point samples, thaw them and analyze them using a reverse-phase HPLC with UV detection (a common wavelength for lignans is around 280 nm).
-
Quantify the peak area of the this compound parent compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the initial this compound concentration remaining versus time.
-
A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Signaling Pathway Visualization
Lignans such as this compound are often investigated for their effects on cellular signaling pathways. The diagram below illustrates a hypothetical pathway where this compound might exert an anti-inflammatory effect, a known activity for some lignans.
Hypothetical signaling pathway for this compound's anti-inflammatory action.
References
- 1. (-)-matairesinol, 580-72-3 [thegoodscentscompany.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of heat-treated flaxseed lignan macromolecules on the interfacial properties and physicochemical stability of α-linolenic acid-enriched O/W emu ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO02663B [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of Saucerneol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Saucerneol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a lignan found in plants of the Saururus genus, such as Saururus chinensis. It has demonstrated promising therapeutic potential, including anti-inflammatory, neuroprotective, and anti-cancer activities. However, like many lignans, this compound has poor water solubility and is subject to significant first-pass metabolism, which collectively lead to low oral bioavailability. This limits its efficacy in in vivo studies as only a small fraction of the administered dose reaches systemic circulation.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
The main approaches to improve the bioavailability of poorly soluble compounds like this compound focus on two key areas: increasing its dissolution rate and protecting it from metabolic degradation. Common strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, nanoemulsions, or liposomes can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve its absorption across the intestinal wall.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.
-
Use of Bioavailability Enhancers: Co-administration with compounds that inhibit metabolizing enzymes (like CYP450) or efflux transporters (like P-glycoprotein) can increase the systemic exposure of this compound.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystallization of the raw this compound powder can increase the surface area for dissolution.
-
Formulation Approach: Consider formulating this compound as a solid dispersion or a nanoemulsion to improve its dissolution rate and solubility.
-
Vehicle Selection: For initial in vivo screens, ensure the vehicle used (e.g., a solution with co-solvents like DMSO, PEG 400, or Tween 80) is capable of maintaining this compound in solution upon administration. However, be aware that precipitation upon dilution in the GI tract can still occur.
-
Problem 2: High dose of this compound required to observe a therapeutic effect in vivo.
-
Possible Cause: Extensive first-pass metabolism in the liver and intestines.
-
Troubleshooting Steps:
-
Route of Administration: If feasible for the study's objective, consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to determine the maximum potential efficacy.
-
Co-administration with Inhibitors: Investigate the co-administration of this compound with known inhibitors of CYP3A4 and P-glycoprotein, such as piperine, to reduce its metabolism and efflux.
-
Protective Formulations: Nanoformulations like liposomes can shield this compound from metabolic enzymes during its transit to the site of absorption.
-
Quantitative Data Summary
The following tables summarize representative data on how different formulation strategies can improve the pharmacokinetic parameters of poorly soluble lignans, which can be extrapolated to this compound.
Table 1: Representative Pharmacokinetic Parameters of a Poorly Soluble Lignan in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Lignan | 150 ± 35 | 2.0 | 850 ± 120 | 100 |
| Solid Dispersion | 750 ± 90 | 1.0 | 4250 ± 350 | 500 |
| Nanoemulsion | 1200 ± 150 | 0.5 | 7650 ± 600 | 900 |
Data are presented as mean ± standard deviation and are representative of improvements seen for similar compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound using a solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Method:
-
Dissolution: Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C.
-
Drying: Once a thin film is formed on the flask wall, transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD).
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion of this compound using a high-pressure homogenization technique.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Glycerin
-
Purified water
-
High-pressure homogenizer
Method:
-
Oil Phase Preparation: Dissolve this compound and lecithin in MCT oil. Heat to 60°C and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve Tween 80 and glycerin in purified water. Heat to 60°C.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000 rpm) for 15 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles until a translucent nanoemulsion with a uniform droplet size is obtained.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.
Caption: Logical relationship between the bioavailability problem and potential solutions for this compound.
Technical Support Center: Saucerneol & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing cell viability following treatment with Saucerneol. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a lignan, a type of phytochemical, isolated from plants such as Saururus chinensis.[1] In cancer cell research, it is primarily known for its anti-tumor properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including osteosarcoma and nasopharyngeal carcinoma.[1][2][3] Key cellular effects include the disruption of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the inhibition of critical cell signaling pathways like JAK2/STAT3 and PI3K/AKT.[1][3]
Q2: I'm seeing an unexpected increase in viability with the MTT assay at high this compound concentrations. Is this a real effect?
This is a common artifact and is likely not a real biological effect. Lignans and other plant-derived compounds with antioxidant properties can chemically react with and reduce tetrazolium salts (like MTT) to formazan, the colored product measured in the assay.[4] This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, making it appear as if the cells are more viable than they are.[4] If your morphological observations under a microscope show signs of cell death (e.g., shrinking, blebbing, detachment) while the MTT assay shows high viability, it is a strong indication of assay interference.
Q3: What are the primary molecular mechanisms of this compound-induced cell death?
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. In osteosarcoma cells, for example, it inhibits the JAK2/STAT3 signaling pathway.[1][2] This leads to a cascade of events including:
-
Increased generation of intracellular Reactive Oxygen Species (ROS).[1][3]
-
Release of cytochrome c from the mitochondria.
-
Activation of caspases and cleavage of PARP (Poly (ADP-ribose) polymerase).[2]
-
Downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[1]
Q4: What are recommended alternative cell viability assays for use with this compound?
To avoid the interference issues seen with tetrazolium-based assays, it is highly recommended to use assays with different detection principles. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number. It is independent of cellular metabolic activity and is less prone to interference from reducing compounds.[5][6][7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, an indicator of metabolically active cells.[8][9] Since only viable cells produce ATP, this method provides a reliable measure of cell viability.[8][9][10]
-
DNA-Based Assays (e.g., CyQUANT®): These fluorescent assays measure total DNA content by using dyes that bind to nucleic acids, providing a stable endpoint based on cell number.
Q5: How do I choose the most appropriate assay for my experiment?
The choice depends on your specific research question and available equipment. A good practice is to validate your findings with a secondary assay that uses a different mechanism.
Data Presentation
Table 1: Summary of this compound's Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Pathway(s) Affected | Source(s) |
| MG63 | Osteosarcoma (p53-mutant) | Reduced cell viability, induced apoptosis | JAK2/STAT3 | [1] |
| SJSA-1 | Osteosarcoma (p53 wild-type) | Reduced cell viability, induced apoptosis (more sensitive than MG63) | JAK2/STAT3, p53 | [1] |
| HONE1 | Nasopharyngeal Carcinoma | Inhibited proliferation and metastasis | PI3K/AKT, p53 | N/A |
Table 2: Comparison of Recommended Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages / Considerations for this compound |
| MTT / XTT / WST-1 | Enzymatic reduction of tetrazolium salt by cellular dehydrogenases | Inexpensive, well-established | High risk of interference from reducing compounds like this compound, leading to false positives.[4] Requires a solubilization step (MTT).[11] |
| SRB Assay | Staining of total cellular protein with sulforhodamine B dye | Independent of metabolic activity, less interference, stable endpoint, cost-effective.[6][7] | Requires cell fixation, which kills the cells. Multiple washing steps.[5][12] |
| ATP Assay (e.g., CellTiter-Glo®) | Luciferase-based measurement of ATP in metabolically active cells | High sensitivity, "add-mix-measure" format, wide linear range.[8][9][10] | Requires a luminometer. Reagents can be more expensive. |
| LDH Assay | Measures lactate dehydrogenase (LDH) released from damaged cells | Measures cytotoxicity (cell death) rather than viability. Good for confirming cell death. | Signal depends on the timing of membrane rupture; less sensitive for early apoptosis. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High viability at high this compound concentrations (MTT Assay) | 1. Direct reduction of MTT by this compound.[4] 2. This compound is colored and absorbs at the measurement wavelength. | 1. Run a cell-free control: Add this compound and MTT reagent to wells without cells. If a color change occurs, interference is confirmed. 2. Switch to a non-metabolic assay like the SRB or an ATP-based assay.[5][6] 3. Measure the absorbance of this compound alone in media to determine if it contributes to the background signal. |
| Inconsistent results / High variability between replicates | 1. Uneven cell seeding. 2. Incomplete formazan crystal solubilization (MTT assay).[11][13] 3. Edge effects in the multiwell plate. | 1. Ensure a single-cell suspension before plating; mix gently between pipetting. 2. After adding the solubilization solvent (e.g., DMSO), shake the plate for at least 15 minutes on an orbital shaker. Pipette up and down to ensure full dissolution.[11] 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| Low absorbance values across the entire plate | 1. Too few cells were seeded. 2. Reagents (e.g., MTT) have expired or were stored improperly. 3. Incorrect wavelength used for measurement. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Use fresh reagents and verify storage conditions. 3. Double-check the recommended absorbance wavelength for your specific assay (e.g., ~570-590 nm for MTT, ~510-565 nm for SRB).[7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is provided as a reference, but caution is advised due to the high potential for interference with this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Read the absorbance at 590 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay (Recommended Alternative)
This assay measures cell density based on total protein content and is a reliable alternative.[7]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of ice-cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%). Incubate at 4°C for 1 hour.[7][12]
-
Washing: Carefully wash the plate five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound components.[5] Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7] Air-dry the plate again.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[6]
-
Measurement: Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm.[7]
Mandatory Visualizations
Caption: Workflow for troubleshooting MTT assay interference.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Decision tree for selecting a cell viability assay.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Accurate Saucerneol Quantification via HPLC
Welcome to the technical support center for the accurate quantification of Saucerneol using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar analytes like this compound.
-
Solution: Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups. Ensure your column is a modern, end-capped C18 column to minimize exposed silanols.
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Column Contamination/Damage: A blocked column frit or contaminated guard column can distort peak shape.
-
Solution: First, try back-flushing the column. If that doesn't work, replace the guard column. As a last resort, you may need to replace the analytical column.
-
-
Extra-column Volume: Excessive tubing length or a large flow cell volume can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
-
Q2: I'm seeing a drifting or noisy baseline. What should I do?
An unstable baseline can significantly impact the accuracy of peak integration.
-
Possible Causes & Solutions:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase is a frequent cause. Contamination in one of the solvents can also be a problem, especially in gradient elution.
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed (e.g., by sonication or vacuum filtration). Use high-purity, HPLC-grade solvents.
-
-
Pump Problems: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Purge the pump to remove any air bubbles. If the problem persists, you may need to perform maintenance and replace the pump seals or check valves.
-
-
Detector Issues: A failing lamp in a UV detector can cause noise.
-
Solution: Check the lamp's energy output. If it's low, the lamp may need to be replaced.
-
-
Q3: My retention times are shifting from run to run. Why?
Inconsistent retention times make peak identification unreliable and can indicate a problem with the system's stability.
-
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Use a buffer if you are operating near the pKa of your analyte.
-
-
Fluctuating Column Temperature: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Insufficient Column Equilibration: If you are running a gradient, the column needs to be properly re-equilibrated to the initial conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method.
-
-
Q4: I'm not seeing any peaks, or the peaks are much smaller than expected.
A loss of signal can be due to a number of factors, from simple injection issues to detector problems.
-
Possible Causes & Solutions:
-
Injection Failure: The autosampler may have missed the vial or there could be an air bubble in the sample loop.
-
Solution: Visually inspect the injection process. Perform a manual injection to see if the problem is with the autosampler.
-
-
System Leak: A leak in the system will cause a loss of pressure and sample.
-
Solution: Inspect all fittings for any signs of leakage.
-
-
Incorrect Detector Wavelength: If the UV detector is set to a wavelength where this compound does not absorb, you will not see a peak.
-
Solution: Verify the detector wavelength. A diode-array detector (DAD) is useful for identifying the optimal absorbance wavelength.
-
-
Sample Degradation: this compound may be unstable in your sample solvent.
-
Solution: Prepare fresh samples and analyze them immediately. Conduct a sample stability study if necessary.
-
-
Experimental Protocols
Extraction of this compound from Saururus chinensis
This protocol is a general guide for obtaining an extract suitable for HPLC analysis.
-
Sample Preparation: Air-dry the aerial parts of Saururus chinensis and grind them into a fine powder.
-
Extraction:
-
Macerate 100 g of the dried powder in 1 L of 80% ethanol at room temperature for 24 hours, with occasional stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation for HPLC:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve the extract in 10 mL of methanol to create a stock solution of 1 mg/mL.
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Method for this compound Quantification (Adapted Protocol)
Disclaimer: This protocol is adapted from a validated method for Sauchinone, a structurally related lignan found in the same plant species. This method should be fully validated for this compound according to ICH guidelines before use in a regulated environment.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B (isocratic)
-
30-31 min: Linear gradient from 90% to 10% B
-
31-40 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at the maximum absorbance wavelength for this compound (a preliminary scan should be run to determine this, likely in the 280-330 nm range).
-
Method Validation Parameters
The adapted HPLC method must be validated. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank (solvent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over 5-6 concentration levels.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-and-recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This involves varying parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).
Data Presentation
The following tables represent example data from a hypothetical validation of the this compound HPLC method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 110250 |
| 10 | 221500 |
| 25 | 553750 |
| 50 | 1105000 |
| 100 | 2211000 |
| Regression Equation | y = 22100x + 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Spike and Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low (80%) | 40 | 39.6 | 99.0 |
| Medium (100%) | 50 | 50.4 | 100.8 |
| High (120%) | 60 | 59.1 | 98.5 |
| Average Recovery | 99.4 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Repeatability | 50 | 1105000, 1108200, 1103500, 1110100, 1106400, 1109300 | 0.25% |
| Intermediate Precision | 50 | 1112000, 1109500, 1115300, 1108700, 1113100, 1116000 | 0.28% |
Table 4: LOD & LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Technical Support Center: Enhancing the Specificity of Saucerneol's Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with strategies and experimental guidance to increase the specificity of Saucerneol's biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound?
A1: this compound has been shown to exert its biological effects through the modulation of several signaling pathways. Notably, it inhibits Syk (Spleen tyrosine kinase), which subsequently suppresses downstream pathways including MAPKs (mitogen-activated protein kinases) and NF-κB (nuclear factor-kappa B). Additionally, this compound has been found to inhibit the JAK2/STAT3 (Janus kinase 2/signal transducer and activator of transcription 3) signaling pathway, which is crucial in cell proliferation and apoptosis.[1]
Q2: What general strategies can be employed to increase the specificity of a natural product like this compound?
A2: Several strategies can be utilized to enhance the target specificity of a bioactive compound:
-
Medicinal Chemistry Approaches: This involves the synthesis of this compound derivatives to improve target binding affinity and selectivity. Techniques include structure-activity relationship (SAR) studies, conformational restriction, and the introduction of specific functional groups to favor interaction with the desired target over off-targets.
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes or nanoparticles can improve its delivery to specific tissues or cells, thereby reducing systemic exposure and off-target effects.[2][3][4] These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the target cells.
-
Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of this compound and its analogs to its targets and potential off-targets. This can guide the rational design of more specific derivatives.[5]
Q3: How can I assess the specificity of my modified this compound compound in vitro?
A3: A common method is to perform a kinase profiling assay. This involves screening your compound against a panel of known kinases to identify any off-target inhibition. A more specific compound will show high inhibitory activity against its intended target (e.g., Syk or JAK2) and minimal activity against other kinases. Additionally, you can use a co-culture system with target and non-target cells to evaluate the selective cytotoxicity of your compound.[6][7]
Troubleshooting Guides
Problem 1: My synthesized this compound derivative shows reduced biological activity compared to the parent compound.
| Possible Cause | Troubleshooting Step |
| Modification disrupts key binding interactions. | Re-evaluate your SAR data. The modification may have altered a crucial pharmacophore. Consider alternative modification sites. Use molecular docking to visualize the binding of your derivative to the target protein and identify any lost interactions. |
| Poor solubility or cell permeability of the derivative. | Assess the physicochemical properties of your new compound. If solubility is an issue, consider formulating it with a solubilizing agent or encapsulating it in a nanoparticle delivery system. |
| Degradation of the derivative in the assay medium. | Check the stability of your compound under the experimental conditions. You may need to adjust the buffer composition or incubation time. |
Problem 2: The nanoparticle formulation of this compound is not showing enhanced specificity.
| Possible Cause | Troubleshooting Step |
| Inefficient encapsulation of this compound. | Optimize the formulation process. Vary the lipid/polymer to drug ratio, sonication time, or extrusion parameters to improve encapsulation efficiency. Quantify the amount of encapsulated this compound using techniques like HPLC. |
| Lack of targeting ligand or inappropriate ligand. | If using passive targeting, the nanoparticle size may not be optimal for accumulation in the target tissue. If using active targeting, ensure your chosen ligand has a high affinity for its receptor on the target cells. You may need to screen different ligands. |
| Premature release of this compound from the nanoparticle. | Analyze the release kinetics of this compound from your formulation. If the release is too rapid, consider using a more stable lipid or polymer composition. |
Problem 3: Inconsistent results in my kinase inhibition assay.
| Possible Cause | Troubleshooting Step |
| ATP concentration is affecting IC50 values. | The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. For comparable results, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase.[8] |
| Compound interference with the assay signal. | Some compounds can auto-fluoresce or quench the signal in fluorescence-based assays, leading to false positives or negatives. Run a control with your compound in the absence of the enzyme to check for interference.[9] |
| Enzyme aggregation or instability. | Ensure the purity and stability of your kinase preparation. Aggregated enzymes can exhibit altered activity.[9] |
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and published literature.[10][11]
Materials:
-
Recombinant Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound or its derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of your test compounds (this compound/derivatives) in kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Add 2 µL of Syk enzyme solution (concentration determined by titration, e.g., 1-5 ng/µL).
-
Add 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 0.2 µg/µL substrate and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK and JAK2/STAT3 Pathway Phosphorylation
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the MAPK and JAK2/STAT3 pathways.[12][13][14][15]
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for MAPK, osteosarcoma cells for JAK2/STAT3)
-
Cell culture medium and supplements
-
This compound or its derivatives
-
Stimulant (e.g., LPS for MAPK, IL-6 for JAK2/STAT3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-JAK2, total JAK2, phospho-STAT3, total STAT3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., LPS or IL-6) for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total ERK1/2).
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16][17][18][19][20]
Materials:
-
Cells and culture medium
-
This compound or its derivatives
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of your test compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]
- 7. youtube.com [youtube.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. origene.com [origene.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-inflammatory Potential of Saucerneol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated notable anti-inflammatory properties in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy with established anti-inflammatory agents, supported by experimental data. Detailed methodologies and visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
In Vitro Anti-inflammatory Activity: A Comparative Analysis
This compound's anti-inflammatory effects have been predominantly evaluated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The following table summarizes the inhibitory concentration (IC50) values of this compound F compared to common anti-inflammatory drugs.
| Compound | Target Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| This compound F | Nitric Oxide (NO) | RAW264.7 | LPS | 7.4 | [1] |
| Dexamethasone | Nitric Oxide (NO) | RAW264.7 | LPS | ~34.6 µg/mL* | [2] |
| Indomethacin | Prostaglandin E2 | Human Synovial Cells | IL-1α | 0.0055 | [3] |
| L-NIL (iNOS inhibitor) | Nitric Oxide (NO) | RAW264.7 | LPS | 19.08 | [4] |
Note: The IC50 for Dexamethasone was reported in µg/mL and has been included for contextual comparison. Direct molar comparison requires conversion based on molecular weight.
In Vivo Anti-inflammatory and Anti-asthmatic Effects
This compound D has been investigated in an ovalbumin (OVA)-induced mouse model of asthma, a condition characterized by chronic airway inflammation. Oral administration of this compound D demonstrated significant anti-inflammatory effects.
| Treatment | Dosage (mg/kg) | Key Findings | Reference |
| This compound D | 20 and 40 | - Significantly inhibited the number of OVA-induced inflammatory cells. - Reduced the production of Immunoglobulin E (IgE) and Th2-type cytokines. - Markedly decreased lung inflammation and goblet cell hyperplasia. | [5] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes and the production of inflammatory mediators.
This compound F has been shown to inhibit the activation of NF-κB, a critical transcription factor for inflammatory gene expression.[6] It achieves this by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Furthermore, this compound F attenuates the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK, which are upstream regulators of NF-κB and other inflammatory responses.[6]
This compound D has also been found to suppress the activation of the NF-κB and MAPK pathways in mast cells, contributing to its inhibitory effects on the generation of eicosanoids and degranulation.[7]
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 5. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Saucerneol: A Comparative Analysis with Fellow Lignans in Modulating Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature underscores the significant anti-inflammatory potential of Saucerneol, a lignan demonstrating comparable or superior efficacy to other well-studied lignans. This comparative guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating the therapeutic promise of this compound. The analysis focuses on the inhibitory effects on crucial inflammatory mediators and the underlying signaling pathways.
Quantitative Efficacy: A Side-by-Side Comparison
The anti-inflammatory prowess of this compound and other notable lignans has been quantified through various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their potency in modulating key inflammatory markers. Lower IC50 values are indicative of greater potency.
| Lignan | Target | Assay System | IC50 (µM) |
| This compound D | Prostaglandin D2 (PGD2) Production | Bone Marrow-Derived Mast Cells (BMMCs) | 18.5 |
| Leukotriene C4 (LTC4) Production | Bone Marrow-Derived Mast Cells (BMMCs) | 15.2 | |
| This compound F | Prostaglandin D2 (PGD2) Production | Bone Marrow-Derived Mast Cells (BMMCs) | 22.4 |
| Leukotriene C4 (LTC4) Production | Bone Marrow-Derived Mast Cells (BMMCs) | 18.9 | |
| Taiwanin C | Prostaglandin E2 (PGE2) Production | Rat Peritoneal Macrophages | 0.12[1] |
| (-)-Hinokinin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.56[2] |
| (+)-Syringaresinol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 17.75[2] |
| (+)-Pinoresinol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10.34[2] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
This compound exerts its anti-inflammatory effects by modulating specific signaling cascades within immune cells. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by this compound and the general experimental workflow employed to assess the anti-inflammatory activity of lignans.
Caption: Signaling pathway of this compound D and F in mast cells.
Caption: General workflow for assessing anti-inflammatory lignans.
Detailed Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of this compound and other lignans.
Cell Culture and Treatment
-
Cell Lines: Mouse bone marrow-derived mast cells (BMMCs) are differentiated from bone marrow cells cultured in the presence of IL-3. RAW 264.7 macrophage cells are also commonly used.
-
Treatment: Cells are pre-incubated with varying concentrations of the test lignan (e.g., this compound D or F) for a specified period (typically 1 hour) before being stimulated.
-
Stimulation: BMMCs are often stimulated with stem cell factor (SCF) to induce degranulation and eicosanoid production.[3][4] RAW 264.7 cells are typically stimulated with lipopolysaccharide (LPS) to induce nitric oxide and prostaglandin production.[5]
Measurement of Prostaglandins and Leukotrienes
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2), and Leukotriene C4 (LTC4) in the cell culture supernatants are quantified using commercially available ELISA kits.[3][4][5]
-
Procedure: Briefly, supernatants are collected after cell stimulation and incubation. The ELISA is performed according to the manufacturer's instructions, which typically involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and substrate. The resulting colorimetric change is measured using a microplate reader, and the concentration of the mediator is determined by comparison to a standard curve.
Nitric Oxide (NO) Production Assay
-
Griess Reagent Assay: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure: An equal volume of culture supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
-
Purpose: To determine the effect of lignans on the phosphorylation (activation) of key signaling proteins such as Syk, PLCγ1, and MAPKs (ERK, JNK, p38).[3][4][5]
-
Procedure:
-
Cell Lysis: After treatment and stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
This comparative guide highlights the potent anti-inflammatory properties of this compound, positioning it as a strong candidate for further investigation in the development of novel therapeutics for inflammatory diseases. The detailed methodologies and mechanistic insights provided herein serve as a valuable resource for researchers in this field.
References
- 1. Lignans from Acanthopanax chiisanensis having an inhibitory activity on prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Saucerneol: A Potential New Avenue in Osteosarcoma Treatment Compared to Conventional Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the naturally derived compound Saucerneol suggests a promising new direction in the fight against osteosarcoma, the most common type of malignant bone tumor in children and young adults. This comparative guide presents an objective overview of this compound's anti-cancer properties against conventional osteosarcoma treatments, supported by available preclinical data. The findings indicate that this compound exhibits significant anti-tumor activity, warranting further investigation as a potential therapeutic agent.
A New Contender Against an Old Foe
Conventional treatment for osteosarcoma has remained largely unchanged for decades, primarily relying on a combination of multi-agent chemotherapy and surgical resection. The standard chemotherapy regimen often includes potent drugs such as doxorubicin, cisplatin, and methotrexate. While this approach has improved survival rates, it is often associated with significant toxicity and the development of drug resistance.
This compound, a lignan isolated from the plant Saururus chinensis, has emerged as a compound of interest due to its demonstrated anti-cancer effects in preclinical studies. Research has shown that this compound can inhibit the growth, migration, and invasion of osteosarcoma cells, suggesting its potential as a novel therapeutic strategy.
Comparative Efficacy: this compound vs. Conventional Chemotherapeutics
Quantitative data from in vitro studies allows for a comparison of the cytotoxic effects of this compound and conventional chemotherapy agents on human osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a basis for this comparison.
| Treatment Agent | Cell Line | IC50 (µM) | Study Reference |
| This compound | MG-63 | ~40 µM (estimated from viability curve) | |
| SJSA-1 | ~20 µM (estimated from viability curve) | ||
| Doxorubicin | MG-63 | 0.45 µM | |
| SJSA-1 | 0.08 µM | ||
| Cisplatin | MG-63 | 4.3 µM | |
| SJSA-1 | 1.8 µM | ||
| Methotrexate | MG-63 | 12.5 µM |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
While conventional chemotherapeutic agents like doxorubicin and cisplatin show higher potency (lower IC50 values) in these preclinical models, this compound demonstrates significant bioactivity against osteosarcoma cells. It is important to note that natural compounds may exhibit their therapeutic effects through mechanisms that are not solely reliant on direct cytotoxicity, such as the modulation of the tumor microenvironment.
Unraveling the Mechanism of Action: A Tale of Two Pathways
The anti-cancer effects of this compound and conventional treatments stem from their distinct mechanisms of action at the molecular level.
This compound's Targeted Approach:
This compound's primary mechanism of action in osteosarcoma cells involves the inhibition of the JAK2/STAT3 signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis. By inhibiting this pathway, this compound triggers a cascade of events leading to apoptosis (programmed cell death) and a reduction in the expression of proteins associated with metastasis.
Conventional Chemotherapy's Broad Strike:
Conventional chemotherapy drugs like doxorubicin and cisplatin exert their effects primarily by inducing widespread DNA damage in rapidly dividing cells. This damage overwhelms the cell's repair mechanisms, ultimately leading to apoptosis. While effective, this non-specific mechanism also affects healthy, rapidly dividing cells, leading to the common side effects associated with chemotherapy.
Cross-validation of Saucerneol's antibacterial activity in different strains
A guide for researchers on the cross-validation of Saucerneol's antibacterial properties against various bacterial strains, contextualized with data from related compounds.
While direct and extensive experimental data on the broad-spectrum antibacterial activity of this compound against a variety of bacterial strains remains limited in publicly available research, this guide provides a comparative framework for its potential efficacy. The information presented is based on the documented antibacterial activities of structurally related lignans and extracts from Saururus chinensis, the plant from which this compound is isolated. This guide is intended to inform future research directions and experimental designs for the comprehensive evaluation of this compound's antibacterial potential.
Comparative Antibacterial Activity Data
Due to the absence of specific Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus, this section presents data for other lignans and extracts from Saururus chinensis to provide a relevant comparative context. Researchers are encouraged to generate direct MIC data for this compound to validate these potential activities.
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Lignans (General) | |||
| 3'-Demethoxy-6-O-demethylisoguaiacin | Staphylococcus aureus (sensitive and resistant) | 25 | [1] |
| Enterococcus faecalis | 12.5 | [1] | |
| Escherichia coli | 50 | [1] | |
| Enterobacter cloacae | 12.5 | [1] | |
| Dihydroguaiaretic acid | Staphylococcus aureus (Methicillin-resistant) | 50 | [1] |
| 4-epi-larreatricin | Enterobacter cloacae | 12.5 | [1] |
| Saururus chinensis Extracts | |||
| Ethanol Extract | Bacillus subtilis | 5,000 - 10,000 | [2] |
| Escherichia coli | 5,000 - 10,000 | [2] | |
| Standard Antibiotics (for comparison) | |||
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | [3][4] |
| Staphylococcus aureus | 0.12 - 1 | [3][4] | |
| Gentamicin | Escherichia coli | 0.25 - 2 | [3][4] |
| Staphylococcus aureus | 0.12 - 1 | [3][4] |
Experimental Protocols
To facilitate the cross-validation of this compound's antibacterial activity, detailed protocols for standard assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no bacteria).[7]
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[5]
-
Agar Well Diffusion Assay
This method is used for preliminary screening of antibacterial activity.[8][9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound solution of known concentration
-
Positive control (e.g., standard antibiotic) and negative control (e.g., solvent used to dissolve this compound)
-
Incubator
-
Calipers
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
-
Creation of Wells:
-
Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.[9]
-
-
Application of Test Substance:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antibacterial activity.[8]
-
Mandatory Visualizations
To aid in the conceptualization of the experimental process, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound's antibacterial activity.
Caption: Hypothesized antibacterial mechanisms of action for this compound.
References
- 1. Antibacterial and antimycobacterial lignans and flavonoids from Larrea tridentata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Saururus chinensis Baill Extract [agris.fao.org]
- 3. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. hereditybio.in [hereditybio.in]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
Bridging the Gap: Translating Saucerneol's In Vitro Anti-Inflammatory Promise to In Vivo Models
A detailed comparison of Saucerneol's performance in laboratory assays and animal studies reveals a consistent anti-inflammatory and anti-allergic profile, although a direct quantitative correlation is challenging due to a lack of comprehensive pharmacokinetic data. This guide synthesizes the available experimental findings to provide researchers, scientists, and drug development professionals with a clear overview of this compound's potential and the existing evidence supporting its transition from benchtop to preclinical models.
This compound, a lignan isolated from Saururus chinensis, has demonstrated significant anti-inflammatory and anti-allergic properties in a variety of in vitro systems. These promising findings have prompted investigations into its efficacy in animal models, particularly in the context of allergic asthma. This comparison guide objectively presents the data from these studies, outlines the experimental protocols, and visualizes the key signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
In Vitro Efficacy: Targeting Key Inflammatory Pathways
In laboratory settings, this compound and its derivatives, notably this compound D, have been shown to potently inhibit key signaling molecules and pathways involved in the inflammatory cascade.
Anti-Inflammatory and Anti-Allergic Mechanisms
Studies utilizing bone marrow-derived mast cells (BMMCs) and macrophage-like RAW264.7 cells have elucidated the molecular targets of this compound D. It effectively suppresses the phosphorylation of Spleen tyrosine kinase (Syk), a critical upstream kinase in allergic reactions.[1] This initial inhibitory step leads to a cascade of downstream effects, including the reduced activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, and the transcription factor nuclear factor-kappaB (NF-κB).[1] The inhibition of these pathways culminates in the suppression of degranulation and the generation of eicosanoids like prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) in mast cells.[1]
Unfortunately, specific IC50 values for the inhibition of these signaling proteins by this compound are not consistently reported in the available literature, making a precise quantitative comparison challenging.
In Vivo Replication: The Ovalbumin-Induced Asthma Model
The anti-inflammatory and anti-allergic effects of this compound D observed in vitro have been investigated in a well-established animal model of allergic asthma induced by ovalbumin (OVA) in mice.
Attenuation of Airway Inflammation and Oxidative Stress
In this model, oral administration of this compound D at doses of 20 and 40 mg/kg once daily for five days resulted in a significant reduction in the hallmarks of allergic airway inflammation.[2] This included a marked decrease in the number of inflammatory cells, such as eosinophils, in the bronchoalveolar lavage fluid (BALF), and a reduction in goblet cell hyperplasia in the lungs.[2] Furthermore, this compound D treatment led to a decrease in the production of Th2-type cytokines and immunoglobulin E (IgE), which are key drivers of allergic responses.[2]
In addition to its anti-inflammatory effects, this compound D demonstrated potent antioxidant activity in the lung tissues of the asthmatic mice.[2] This was evidenced by a significant decrease in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, and a concurrent increase in the levels of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH).[2] These antioxidant effects were associated with the induction of heme oxygenase-1 (HO-1).[2]
Table 1: Comparison of In Vitro and In Vivo Findings for this compound D
| Parameter | In Vitro Findings (Mast Cells/Macrophages) | In Vivo Findings (OVA-Induced Asthma Model in Mice) |
| Key Target | Syk kinase phosphorylation | Allergic airway inflammation |
| Downstream Effects | Inhibition of MAPKs (ERK, JNK, p38) and NF-κB activation; Reduced degranulation; Decreased PGD2 and LTC4 generation.[1] | Reduced inflammatory cell infiltration in BALF; Decreased goblet cell hyperplasia; Lowered Th2 cytokine and IgE production.[2] |
| Antioxidant Effects | Not explicitly detailed in the provided search results. | Decreased ROS and MDA levels in lung tissue; Increased SOD and glutathione levels in lung tissue; Induction of HO-1.[2] |
| Effective Concentration/Dose | Specific IC50 values not available in search results. | 20 and 40 mg/kg, administered orally.[2] |
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
In Vitro: Mast Cell Degranulation and Signaling Assay
Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with cytokines to promote their differentiation and growth.
Stimulation and Treatment: BMMCs are sensitized with an appropriate stimulus, such as stem cell factor (SCF) or IgE followed by an antigen, to induce degranulation and inflammatory mediator release. Cells are pre-treated with varying concentrations of this compound D for a specified period before stimulation.
Degranulation Assay: The extent of degranulation is typically quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the cell supernatant.
Signaling Pathway Analysis (Western Blot):
-
Cell Lysis: After treatment and stimulation, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Syk, ERK, JNK, p38, and NF-κB p65.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Caption: In Vitro Anti-Allergic Mechanism of this compound D.
In Vivo: Ovalbumin-Induced Allergic Asthma Model
Animals: Female BALB/c mice are typically used for this model.
Sensitization:
-
On day 0 and day 14, mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.
Challenge:
-
From day 21 to day 25, mice are challenged with an aerosolized solution of OVA for a set duration each day to induce an allergic airway response.
Treatment:
-
This compound D (20 or 40 mg/kg) is administered orally to the treatment groups once daily from day 26 to day 30.[2] A control group receives the vehicle.
Outcome Measures (on day 31):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with a saline solution. The collected fluid is used to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the degree of inflammation and goblet cell hyperplasia.
-
Cytokine and IgE Measurement: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF and total and OVA-specific IgE in the serum are quantified using ELISA.
-
Oxidative Stress Markers: Lung tissue homogenates are used to measure the levels of ROS, MDA, SOD, and GSH using commercially available kits.
Caption: Experimental Workflow for the In Vivo Asthma Model.
Discussion and Future Directions
The available data strongly suggest that the in vitro anti-inflammatory and anti-allergic effects of this compound translate to an in vivo animal model of asthma. The inhibition of key signaling pathways in mast cells likely contributes to the observed reduction in airway inflammation, mucus production, and Th2-mediated immune responses. The additional finding of potent antioxidant activity in vivo highlights a further therapeutic dimension of this natural compound.
A significant gap in the current understanding of this compound's therapeutic potential is the lack of publicly available pharmacokinetic and bioavailability data. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for establishing a clear link between the effective in vitro concentrations and the orally administered in vivo doses. Future research should prioritize these studies to enable a more precise and quantitative comparison and to guide the design of future preclinical and clinical trials.
Furthermore, obtaining specific IC50 values for the inhibition of key signaling molecules would allow for a more direct comparison with other anti-inflammatory compounds and would aid in dose-response modeling.
References
Comparative Bioactivity of Saucerneol D and F: An In-Depth Analysis
A comprehensive comparative analysis of the bioactivities of Saucerneol D, F, and G is currently hampered by the lack of available scientific literature on the biological effects of this compound G. Extensive searches have yielded significant data on the anti-inflammatory, antioxidant, and anti-asthmatic properties of this compound D, as well as the anti-inflammatory mechanisms of this compound F. However, corresponding bioactivity data for this compound G remains elusive. This guide, therefore, focuses on a detailed comparative analysis of this compound D and F, presenting available quantitative data, experimental methodologies, and associated signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Comparative Bioactivity Data of this compound D and F
The following table summarizes the key quantitative data on the bioactivities of this compound D and F, extracted from published research. This allows for a direct comparison of their potency and efficacy in various experimental models.
| Compound | Bioactivity | Assay System | Key Findings | Quantitative Data |
| This compound D | Anti-inflammatory | Ovalbumin (OVA)-induced airway inflammation in mice | Significantly inhibited the number of OVA-induced inflammatory cells. Reduced the production of Th2-type cytokines. | Orally administered at 20 and 40 mg/kg.[1] |
| Antioxidant | OVA-induced airway inflammation in mice | Induced heme oxygenase-1 (HO-1) expression. Decreased reactive oxygen species (ROS) and malondialdehyde. Increased superoxide dismutase (SOD) and glutathione. | Orally administered at 20 and 40 mg/kg.[1] | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Suppressed nitric oxide (NO) production. | Not specified in the available abstract.[2] | |
| Anti-inflammatory | Cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs) | Suppressed prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) generation and degranulation. | Not specified in the available abstract.[2] | |
| This compound F | Anti-inflammatory | Stem cell factor (SCF)-induced mouse bone marrow-derived mast cells (BMMCs) | Inhibited PGD2 and LTC4 generation and degranulation in a dose-dependent manner. | Not specified in the available abstract. |
| Reduced intracellular Ca2+ influx by inhibiting PLCγ1 phosphorylation. | Not specified in the available abstract. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the cited studies for this compound D and F.
This compound D: Anti-asthmatic and Antioxidant Activity in a Mouse Model
Animal Model: An ovalbumin (OVA)-induced airway inflammation model in mice was utilized to mimic asthmatic conditions.[1]
Treatment: Mice were orally administered with this compound D at doses of 20 and 40 mg/kg once daily for five consecutive days.[1]
Inflammatory Cell Count: The number of inflammatory cells, such as eosinophils, in the bronchoalveolar lavage fluid (BALF) was counted to assess the extent of airway inflammation.
Cytokine Analysis: The levels of Th2-type cytokines, which are key mediators in allergic inflammation, were measured in the BALF.
Oxidative Stress Markers: The lung tissues were analyzed for the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. Additionally, levels of reactive oxygen species (ROS), malondialdehyde (a marker of lipid peroxidation), superoxide dismutase (SOD), and glutathione (an endogenous antioxidant) were measured.[1]
This compound D and F: Anti-inflammatory Activity in Mast Cells
Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) were used as an in vitro model for studying allergic and inflammatory responses.
Stimulation: The BMMCs were stimulated with either stem cell factor (SCF) for this compound F studies or other cytokines for this compound D studies to induce degranulation and the release of inflammatory mediators.
Measurement of Inflammatory Mediators: The levels of prostaglandin D2 (PGD2) and leukotriene C4 (LTC4), potent inflammatory lipid mediators, were quantified in the cell culture supernatant.
Degranulation Assay: The release of β-hexosaminidase, an enzyme stored in mast cell granules, was measured as an indicator of degranulation.
Signaling Pathway Analysis: The phosphorylation status of key signaling proteins such as Syk kinase and phospholipase Cγ1 (PLCγ1) was determined by Western blotting to elucidate the mechanism of action. Intracellular calcium levels were measured using fluorescent probes.[2]
Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is critical for drug development. The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound D and F.
This compound D: Inhibition of Mast Cell Activation
Caption: this compound D inhibits cytokine-induced mast cell activation by suppressing Syk kinase phosphorylation.
This compound F: Attenuation of Mast Cell Degranulation
Caption: this compound F attenuates mast cell degranulation and eicosanoid generation via inhibition of PLCγ1 and suppression of MAP kinases.
Conclusion
The available evidence strongly suggests that both this compound D and F possess significant anti-inflammatory properties, albeit through potentially different primary targets within the mast cell signaling cascade. This compound D appears to act upstream by inhibiting Syk kinase, a critical initiator of multiple downstream pathways. In contrast, this compound F demonstrates a more direct inhibition of PLCγ1 phosphorylation and suppression of MAP kinases. Furthermore, this compound D exhibits promising in vivo anti-asthmatic and antioxidant effects.
The lack of data on this compound G highlights a significant gap in the current understanding of this family of compounds. Future research should prioritize the investigation of this compound G's bioactivity to enable a complete comparative analysis. A direct, side-by-side comparison of all three compounds under identical experimental conditions would be invaluable for elucidating their relative potencies and therapeutic potential. Such studies would provide a clearer picture of the structure-activity relationships within this class of lignans and guide the selection of the most promising candidates for further drug development.
References
A Head-to-Head Comparison of Saucerneol and Other Natural Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a myriad of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural compounds. Saucerneol, a lignan isolated from Saururus chinensis, has demonstrated promising anti-inflammatory properties. This guide provides an objective, data-driven comparison of this compound with other well-established natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The following sections detail their mechanisms of action, present quantitative data on their inhibitory effects on key inflammatory mediators, and provide comprehensive experimental protocols for the cited assays.
Mechanisms of Anti-inflammatory Action
Inflammation is a complex biological response involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. A key regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of genes encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound exerts its anti-inflammatory effects by dose-dependently inhibiting the production of nitric oxide (NO) and the expression of iNOS in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. This inhibition is achieved by blocking the activation of NF-κB, as well as the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways.
Curcumin , the active component of turmeric, is a pleiotropic molecule that targets multiple inflammatory pathways. It is known to inhibit the activation of NF-κB and downregulate the expression of COX-2, lipoxygenase (LOX), and iNOS.[1] Furthermore, curcumin can modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Resveratrol , a polyphenol found in grapes and other fruits, has been shown to interfere with the NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines.[2] It also exhibits inhibitory effects on COX enzymes and can modulate the activity of various immune cells.[3][4]
Quercetin , a flavonoid present in many fruits and vegetables, demonstrates potent anti-inflammatory activity by inhibiting the production of inflammatory mediators like NO, TNF-α, and IL-6.[5][6] Its mechanism of action also involves the modulation of the NF-κB and MAPK signaling pathways.[6]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, curcumin, resveratrol, and quercetin on key inflammatory markers. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Cell Line | Stimulant | IC50 Value |
| This compound F | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not explicitly stated, but dose-dependent inhibition shown |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 11.0 ± 0.59 µM[7] |
| TNF-α Production | RAW 264.7 | LPS | 10 µM (significant inhibition)[8] | |
| IL-6 Production | RAW 264.7 | LPS | 10 µM (significant inhibition)[8] | |
| Resveratrol | IL-6 Production | RAW 264.7 | LPS | 17.5 ± 0.7 µM[9] |
| TNF-α Production | RAW 264.7 | LPS | 18.9 ± 0.6 µM[9] | |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | Poly(I:C) | Significant inhibition at 5-50 µM[10] |
| TNF-α Production | RAW 264.7 | LPS | Significant reduction at 0.03-3.0 µg/mL[5] | |
| IL-6 Production | RAW 264.7 | LPS | Significant reduction at 0.03-3.0 µg/mL[5] |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified NF-κB Signaling Pathway and Points of Inhibition by Natural Compounds.
Caption: General Experimental Workflow for Evaluating Anti-inflammatory Compounds in vitro.
References
- 1. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Saucerneol: A Comparative Analysis of its Inhibitory Effects on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saucerneol's inhibitory effects on specific signaling pathways, primarily the NF-κB and MAPK pathways, which are critical in inflammation and other cellular processes. The information is based on available experimental data to objectively assess its performance.
Overview of this compound's Inhibitory Action
This compound, a lignan compound, has demonstrated significant inhibitory effects on pro-inflammatory signaling pathways. Its primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are crucial regulators of inflammatory responses, and their dysregulation is implicated in numerous diseases. This compound has also been shown to affect osteoclastogenesis and adipogenesis.
Performance Comparison: this compound vs. Other Inhibitors
Direct comparative studies of this compound against other well-known inhibitors in the same experimental setup are limited. However, we can analyze its reported efficacy and compare it with the known performance of other standard inhibitors.
Inhibition of NF-κB Signaling
This compound targets the NF-κB pathway by inhibiting the phosphorylation of key signaling molecules. Specifically, it has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.
Table 1: Comparative Efficacy of NF-κB Pathway Inhibitors
| Inhibitor | Target | IC50 Value | Cell Type | Stimulus | Reference |
| This compound | IKKβ | ~10 µM | RAW 264.7 macrophages | LPS | |
| Bay 11-7082 | IKKβ (irreversible) | 5-10 µM | Various | TNF-α, LPS | Widely cited |
| SC-514 | IKKβ (ATP-competitive) | 3-12 µM | Various | IL-1β, LPS | Widely cited |
| Parthenolide | IKK (direct) | 5 µM | Various | TNF-α | Widely cited |
Note: IC50 values can vary depending on the cell type, stimulus, and experimental conditions. The data for inhibitors other than this compound are based on generally accepted ranges from various studies and are provided for comparative context.
Inhibition of MAPK Signaling
This compound also modulates the MAPK pathway by reducing the phosphorylation of key kinases: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
Table 2: Effect of this compound on MAPK Phosphorylation
| Kinase | Cell Type | Stimulus | This compound Concentration | % Inhibition (Approx.) | Reference |
| p-ERK | RAW 264.7 macrophages | LPS | 20 µM | >50% | |
| p-JNK | RAW 264.7 macrophages | LPS | 20 µM | >50% | |
| p-p38 | RAW 264.7 macrophages | LPS | 20 µM | >50% |
Note: The percentage of inhibition is estimated from published Western blot data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway with this compound's inhibitory point.
Caption: MAPK signaling pathway showing this compound's points of inhibition.
Caption: General experimental workflow for validating inhibitory effects.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for Western blotting). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours. Subsequently, cells are stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies).
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, etc.).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are pre-treated with this compound followed by stimulation with LPS.
-
Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Conclusion
This compound demonstrates notable inhibitory effects on the NF-κB and MAPK signaling pathways, key drivers of inflammation. Its ability to suppress the phosphorylation of IKK, IκBα, p65, ERK, JNK, and p38 underscores its potential as a modulator of inflammatory responses. While direct comparative data with other inhibitors is not extensive, the available evidence suggests that this compound is a potent inhibitor with efficacy in the low micromolar range, comparable to some established inhibitors. Further research, including head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate its therapeutic potential.
Independent Verification of Saucerneol's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saucerneol D, a tetrahydrofuran-type sesquilignan, exhibits its antioxidant effects primarily through an indirect cellular mechanism involving the induction of heme oxygenase-1 (HO-1).[1] This pathway is a critical component of the cellular defense against oxidative stress. In contrast, many well-known antioxidants, such as ascorbic acid and quercetin, exert their effects through direct radical scavenging, which can be quantified using assays like DPPH and ABTS. This guide will delve into the mechanistic details of this compound's action and provide the necessary protocols for its independent verification and comparison.
Comparative Antioxidant Data
The following tables summarize the antioxidant capacity of common reference antioxidants. It is important to note that direct DPPH and ABTS assay data for this compound D is not currently published. The data for other lignans is included to provide a potential reference range for this class of compounds.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| This compound D | Data not available | |
| Ascorbic Acid | ~2.5 - 8.5 | [2] |
| Quercetin | ~2.0 - 5.0 | [3] |
| Nordihydroguaiaretic acid (Lignan) | 6.601 | |
| (-)-Secoisolariciresinol (Lignan) | 14.141 |
Table 2: ABTS Radical Scavenging Activity
| Compound | Trolox Equivalents (TEAC) or IC50 (µg/mL) | Reference |
| This compound D | Data not available | |
| Ascorbic Acid | ~3.0 - 10.0 (IC50) | |
| Quercetin | ~1.0 - 4.0 (IC50) | |
| (-)-Secoisolariciresinol (Lignan) | 12.252 (IC50) | |
| Nordihydroguaiaretic acid (Lignan) | 13.070 (IC50) |
Mechanism of Action: The Heme Oxygenase-1 Pathway
This compound D's antioxidant and anti-inflammatory effects are attributed to its ability to induce the expression of Heme Oxygenase-1 (HO-1).[1] HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently converted to bilirubin by biliverdin reductase. Both biliverdin and bilirubin are potent antioxidants. The induction of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, initiating its transcription.
Caption: Nrf2/HO-1 signaling pathway induced by this compound.
Experimental Protocols
To facilitate independent verification and comparison, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: DPPH radical scavenging assay workflow.
Detailed Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of concentrations of the test compound (e.g., this compound) and reference antioxidants (e.g., ascorbic acid, quercetin) in methanol.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample solution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Experimental Workflow:
Caption: ABTS radical scavenging assay workflow.
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of concentrations of the test compound and reference antioxidants in a suitable solvent.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the working ABTS•+ solution (e.g., 1 mL).
-
Incubation: Incubate the reaction mixtures at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
Experimental Workflow:
Caption: Cellular Antioxidant Activity (CAA) assay workflow.
Detailed Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate at a density of 6 x 10^4 cells/well and culture for 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Treatment: Wash the cells with PBS. Add the test compound at various concentrations along with a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measurement: Immediately measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The area under the fluorescence curve is calculated. The Cellular Antioxidant Activity (CAA) value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.
Conclusion
This compound D presents a compelling case for an antioxidant with a distinct, cell-based mechanism of action centered on the induction of the Nrf2/HO-1 pathway. While direct chemical scavenging data is lacking, its ability to enhance the endogenous antioxidant defense system suggests significant potential for cytoprotection. The experimental protocols provided in this guide offer a standardized approach for researchers to independently verify and quantify the antioxidant capacity of this compound and compare it with other compounds of interest. Future research should aim to generate quantitative data from assays like DPPH and ABTS to provide a more complete comparative profile of this compound's antioxidant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Saucerneol Synthesis Protocols for Researchers
This guide provides a comparative assessment of published synthesis protocols for Saucerneol, a bioactive lignan with demonstrated anti-inflammatory properties. The objective is to equip researchers, particularly those in drug development, with a clear understanding of the existing synthetic routes, their reported efficiencies, and the methodologies employed. While a variety of strategies have been explored for the synthesis of this compound and related lignans, this guide will focus on a detailed examination of a prominent one-pot synthesis method due to the availability of its experimental data, alongside a qualitative comparison with other notable synthetic approaches.
Comparative Analysis of this compound Synthesis Strategies
The synthesis of this compound, a tetrahydrofuran lignan, has been approached through several distinct methodologies. The primary challenge lies in the stereoselective construction of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core. A direct, quantitative comparison of multiple, named protocols is challenging due to the limited availability of comprehensive, side-by-side experimental data in the literature. However, we can categorize and compare the general strategies.
Table 1: Summary of Quantitative Data for this compound Synthesis Protocols
| Parameter | Protocol A: One-Pot Synthesis (Zhao et al., 2013) | Protocol B: Alternative Strategies (General) |
| Reported Yield | 62% | Varies; often not explicitly stated in comparative reviews. |
| Purity | Not explicitly quantified in the initial report. | Dependent on the specific protocol and purification methods. |
| Reaction Time | Not detailed in the initial report. | Can range from multi-step, multi-day syntheses to shorter procedures. |
| Key Reagents | Samarium diiodide (SmI2), HMPA, THF, Methyl 3,4,5-trimethoxybenzoate, 1-(3,4-dimethoxyphenyl)propan-1-one. | Varies widely; may include different coupling agents, catalysts, and starting materials. |
| Stereoselectivity | Reported to be stereoselective. | A key focus, with various methods employed to control the relative stereochemistry of the substituents. |
Experimental Protocols
Protocol A: One-Pot Synthesis of (±)-Saucerneol
This protocol, reported by Zhao et al. in 2013, offers a streamlined approach to the synthesis of racemic this compound.
Key Experimental Steps:
-
Preparation of the Reaction Mixture: A solution of methyl 3,4,5-trimethoxybenzoate and 1-(3,4-dimethoxyphenyl)propan-1-one in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.
-
Reductive Coupling: The reaction mixture is cooled, and a solution of samarium diiodide (SmI2) in THF and hexamethylphosphoramide (HMPA) is added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield (±)-Saucerneol.
Visualizing Synthesis and Biological Pathways
To further elucidate the synthetic strategy and biological context of this compound, the following diagrams are provided.
Caption: Workflow for the one-pot synthesis of (±)-Saucerneol.
This compound has been identified as a platelet-activating factor (PAF) antagonist. PAF is a potent phospholipid activator involved in various inflammatory processes. By inhibiting the PAF receptor, this compound can modulate downstream signaling pathways implicated in inflammation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Reproducibility and Future Directions
The reproducibility of any synthesis is contingent on detailed reporting of experimental conditions. The one-pot synthesis by Zhao et al. provides a foundational protocol. However, for rigorous reproducibility and optimization, further details such as reaction concentrations, specific rates of addition, and precise purification parameters would be beneficial.
Future research should focus on:
-
Enantioselective Syntheses: Developing and documenting high-yield, enantioselective routes to obtain specific stereoisomers of this compound for pharmacological studies.
-
Comparative Studies: Conducting head-to-head comparisons of different synthetic strategies under identical laboratory conditions to provide a definitive assessment of their relative efficiencies.
-
Process Optimization: Further refining existing protocols to improve yields, reduce reaction times, and utilize more environmentally benign reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
